Technical Documentation Center

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
  • CAS: 89088-56-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery and development, a thorough unde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary checkbox but a foundational pillar for success. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For medicinal chemists and pharmacologists, the ability to predict and interpret these characteristics is paramount. This guide provides an in-depth analysis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic building block of significant interest, offering both established data for analogous compounds and expert insights into the predicted properties of the target molecule. By presenting a comprehensive physicochemical profile, we aim to empower researchers to make informed decisions in the design and progression of novel therapeutic agents.

Molecular Structure and Chemical Identity

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. The presence of an amino group, a methyl group on a ring nitrogen, and a methyl ester functionality imparts a unique combination of electronic and steric features that are critical to its chemical behavior and potential biological activity.

Key Structural Features:

  • Pyrazole Core: The aromatic pyrazole ring provides a rigid scaffold, influencing the spatial orientation of its substituents.

  • Amino Group (-NH₂): Acts as a hydrogen bond donor and a basic center, significantly impacting solubility and potential interactions with biological targets.

  • N-Methyl Group (-CH₃): This substitution at the N1 position resolves the tautomerism often seen in NH-pyrazoles, leading to a single, well-defined constitutional isomer. This is crucial for consistent structure-activity relationship (SAR) studies.

  • Methyl Carboxylate Group (-COOCH₃): An ester functional group that can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo.

Below is a table summarizing the key identifiers for this compound.

IdentifierValueSource
IUPAC Name Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateN/A
Molecular Formula C₆H₉N₃O₂N/A
Molecular Weight 155.16 g/mol N/A
Canonical SMILES CN1N=C(C=C1C(=O)OC)NN/A
InChI Key InChI=1S/C6H9N3O2/c1-8-6(7)4-5(9-8)10-2/h4H,7H2,1-3H3N/A
CAS Number 89088-57-3[1]

Predicted and Observed Physicochemical Properties

Direct experimental data for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is not extensively available in the public domain. Therefore, this section presents a combination of data from closely related analogs and expert predictions to provide a comprehensive profile.

Physical State and Appearance

Based on analogous compounds like 3-methyl-5-amino-pyrazole, which is a white to light yellow crystalline powder, it is predicted that Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate will be a solid at room temperature, likely appearing as a crystalline powder.[2]

Melting and Boiling Points
  • Melting Point: While the melting point for the target molecule is not reported, data from similar structures provides a likely range. For instance, 3-methylpyrazole-5-carboxylic acid has a melting point of 236-240 °C, and methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate melts at 188 °C.[3][4] The presence of the amino group and the potential for intermolecular hydrogen bonding suggests a relatively high melting point, likely in the range of 150-200 °C.

  • Boiling Point: The boiling point of 3-methyl-5-amino-pyrazole is reported as 213 °C at 14 mmHg.[2] Due to its higher molecular weight and the presence of the methyl ester group, Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is expected to have a higher boiling point, likely exceeding 250 °C at atmospheric pressure, with decomposition being a possibility at such temperatures.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems.

  • Aqueous Solubility: The presence of the polar amino and carboxylate groups suggests some degree of water solubility. However, the N-methyl and methyl ester groups, along with the pyrazole ring itself, contribute to its lipophilicity. Therefore, it is expected to have low to moderate aqueous solubility.

  • Organic Solvent Solubility: It is predicted to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.

  • Basicity of the Amino Group: The 3-amino group is the primary basic center. The pKa of this group is expected to be in the range of 3-5, typical for an amino group attached to an aromatic ring.

  • Acidity of the Pyrazole Ring: While the N-methylation removes the acidic proton present in NH-pyrazoles, the pyrazole ring itself is a very weak base.

Lipophilicity (LogP and LogD)

Lipophilicity is a key parameter in drug design, influencing a compound's ability to cross cell membranes.

  • LogP (Octanol-Water Partition Coefficient): This value represents the partitioning of the neutral form of the molecule between octanol and water. Based on its structure, the predicted LogP is likely to be in the range of 1.0 to 2.0, indicating a moderate degree of lipophilicity.

  • LogD (Distribution Coefficient): This is the log of the partition coefficient at a specific pH and takes into account all ionic species. At physiological pH (7.4), where the amino group may be partially protonated, the LogD value would be slightly lower than the LogP.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide unambiguous confirmation of a molecule's structure and insights into its electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the target molecule are not available, the expected chemical shifts can be predicted based on related structures.[5][6]

  • ¹H NMR:

    • N-Methyl Protons: A singlet is expected around 3.8-4.0 ppm.

    • O-Methyl Protons: A singlet is expected around 3.7-3.9 ppm.

    • Pyrazole Ring Proton (C4-H): A singlet is expected in the aromatic region, likely between 6.0 and 6.5 ppm.

    • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent, but likely in the range of 5.0-7.0 ppm.

  • ¹³C NMR:

    • N-Methyl Carbon: A signal is expected around 35-40 ppm.

    • O-Methyl Carbon: A signal is expected around 50-55 ppm.

    • Pyrazole Ring Carbons: Three distinct signals are expected in the aromatic region, with the C=O substituted carbon (C5) being the most downfield, followed by the amino-substituted carbon (C3), and the unsubstituted carbon (C4) being the most upfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band is expected around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ will correspond to the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 156.1.

X-ray Crystallography

While no crystal structure is available for the target molecule, data from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid reveals typical bond lengths and angles for the N-methylated pyrazole ring system.[7] It is expected that Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate would crystallize in a hydrogen-bonded network, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen and pyrazole nitrogens acting as acceptors.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can be adapted from established methods for pyrazole synthesis. A common and effective method involves the condensation of a β-ketoester equivalent with a hydrazine derivative.

Proposed Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization A Methyl Acetoacetate C Methyl 2-(dimethylaminomethylene)-3-oxobutanoate (β-enamino ketoester) A->C Reaction with DMF-DMA B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate C->E Condensation and Cyclization D Methylhydrazine D->E

A proposed synthetic route to the target molecule.

Step-by-Step Methodology:

  • Formation of the β-enamino ketoester: Methyl acetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds at elevated temperatures and results in the formation of methyl 2-(dimethylaminomethylene)-3-oxobutanoate.

  • Condensation and Cyclization: The resulting β-enamino ketoester is then reacted with methylhydrazine in a suitable solvent, such as ethanol. The reaction involves an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the desired pyrazole ring. The regioselectivity of this reaction is an important consideration, as attack from either nitrogen of methylhydrazine can lead to two different isomers. However, literature precedents suggest that the reaction conditions can be optimized to favor the desired N1-methylated product.

Chemical Reactivity and Stability
  • Amino Group Reactivity: The 3-amino group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, or high temperatures, may lead to decomposition.

Applications in Drug Discovery and Chemical Biology

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate makes it a valuable building block for several reasons:

  • Vectorial Diversity: The three distinct functional groups (amino, N-methyl, and methyl ester) provide three points for diversification, allowing for the rapid generation of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The pyrazole core can act as a bioisostere for other aromatic rings, such as phenyl or pyridine, offering opportunities to modulate physicochemical properties and improve drug-like characteristics.

  • Scaffold for Biologically Active Molecules: The aminopyrazole motif is a key component in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and agrochemicals. For instance, related aminopyrazole derivatives have been investigated as inhibitors of p38 MAP kinase.

Illustrative Application Workflow:

G cluster_0 Functional Group Modification cluster_1 Compound Library Generation cluster_2 Screening and Optimization A Methyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate B Amide Coupling A->B C N-Acylation / N-Alkylation A->C D Ester Hydrolysis A->D E Diverse Amides B->E F Substituted Amines C->F G Carboxylic Acid Intermediate D->G H Biological Screening (e.g., Kinase Assays) E->H F->H G->B Further Derivatization I Lead Compound Identification H->I

Workflow for the utilization of the title compound in drug discovery.

Conclusion

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a versatile heterocyclic building block with a rich potential for applications in drug discovery and materials science. While a complete set of experimentally determined physicochemical data is not yet available, a comprehensive profile can be constructed through the analysis of closely related analogs and the application of fundamental chemical principles. This guide has provided a detailed overview of its structural features, predicted physicochemical properties, spectroscopic characteristics, and synthetic accessibility. As research in this area continues, a deeper understanding of this and similar molecules will undoubtedly contribute to the development of novel and effective chemical entities.

References

  • 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India - lifechem pharma.

  • 3-Methylpyrazole-5-carboxylic acid 97 402-61-9 - Sigma-Aldrich.

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI.

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH.

  • Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem.

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich.

  • tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | C9H15N3O2 | CID 11321537.

  • ChemScene: Building blocks | Bioactive small molecules.

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.

  • ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate - Fluorochem.

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: A Key Heterocyclic Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, structural elucidation, physicochemical properties, synthesis methodologies, and its emerging role as a privileged scaffold in the design of novel therapeutic agents. This document is intended to be a practical resource, offering not only theoretical knowledge but also actionable insights for laboratory applications.

Chemical Identity and Structural Elucidation

The nomenclature and structural representation of this pyrazole derivative are fundamental to its study. Based on the principles of IUPAC nomenclature and analysis of structurally similar compounds, we can confidently establish its identity.

IUPAC Name and Synonyms

The correct and systematic IUPAC name for the compound of interest is Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate .

This name is derived by identifying the parent heterocycle as a pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms. The numbering of the ring begins at one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants. In this case, the methyl group is attached to one of the nitrogen atoms, designated as position 1. The amino group is at position 3, and the methoxycarbonyl group (methyl carboxylate) is at position 5.

Common synonyms for this compound may include:

  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester

  • Methyl 3-amino-1-methyl-5-pyrazolecarboxylate

Chemical Structure

The two-dimensional chemical structure of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is depicted below:

Chemical structure of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Figure 1: 2D Structure of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

The structure features a planar pyrazole ring, which imparts a degree of rigidity to the molecule. The presence of an amino group (a hydrogen bond donor), a carbonyl group (a hydrogen bond acceptor), and the nitrogen atoms within the pyrazole ring provides multiple points for potential intermolecular interactions with biological targets.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its key physicochemical properties based on closely related analogs, such as "Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate", and computational predictions. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValue (Estimated/Analog-Based)Source/Basis
Molecular Formula C₆H₉N₃O₂Calculated
Molecular Weight 155.16 g/mol Calculated
Appearance Likely a white to off-white solidBased on analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.General characteristics of similar heterocyclic compounds.
Melting Point Not determined; likely to be a crystalline solid with a defined melting point.General characteristics of similar heterocyclic compounds.
pKa The amino group is expected to be basic, while the pyrazole ring nitrogens are weakly basic.Chemical intuition based on functional groups.

Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The construction of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible and efficient synthetic strategy involves the reaction of a suitably functionalized three-carbon electrophile with methylhydrazine.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards a cyclocondensation reaction as the key step. The pyrazole ring can be disconnected to reveal a hydrazine component and a three-carbon synthon.

Retrosynthesis Target Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Intermediates Methylhydrazine + Three-Carbon Electrophile Target->Intermediates Cyclocondensation StartingMaterials Commercially available starting materials Intermediates->StartingMaterials Synthesis of Electrophile

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis would, therefore, involve the reaction of methylhydrazine with a suitable β-keto ester or a related three-carbon component bearing the necessary functional groups.

Representative Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of a substituted aminopyrazole carboxylate, adapted from established methodologies for similar compounds. This protocol should be considered a starting point and may require optimization for the specific synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Objective: To synthesize Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

Materials:

  • Methyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., column chromatography system)

Procedure:

Step 1: Synthesis of the Enaminone Intermediate

  • To a stirred solution of methyl acetoacetate (1.0 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Dissolve the crude enaminone intermediate from Step 1 in anhydrous ethanol.

  • To this solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or gently reflux for 2-4 hours to drive the reaction to completion. Again, monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The crude product can then be purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Development and Medicinal Chemistry

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Consequently, pyrazole derivatives have been extensively explored for a wide range of therapeutic applications.

Role as a Bioactive Scaffold

Substituted pyrazoles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical in determining the pharmacological profile of the molecule. The presence of the amino and carboxylate groups in Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate provides handles for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.

Potential as a Kinase Inhibitor

A significant area of interest for pyrazole-containing compounds is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazole core can act as a bioisostere for other heterocyclic systems and can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases.

While specific data for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is not available, structurally related aminopyrazoles have been investigated as inhibitors of various kinases, including but not limited to:

  • Tyrosine Kinases: Such as those involved in cell growth and proliferation signaling pathways.

  • Serine/Threonine Kinases: Including those that regulate inflammation and apoptosis.

The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the propagation of the signaling cascade.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to Substrate Substrate Protein Kinase->Substrate Phosphorylates Inhibitor Methyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate Inhibitor->Kinase Competitively Binds

Caption: Conceptual diagram of competitive kinase inhibition.

Conclusion and Future Perspectives

Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting point for the development of compound libraries for drug discovery. The established importance of the pyrazole scaffold in medicinal chemistry, particularly in the area of kinase inhibition, suggests that derivatives of this compound hold significant promise for the development of new therapeutic agents. Future research in this area will likely focus on the synthesis and biological evaluation of a wide range of derivatives, with the aim of identifying lead compounds with potent and selective activity against various disease targets.

References

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

Foundational

The Aminopyrazole Paradigm: A Technical Guide to Discovery, Synthesis, and Therapeutic Application

[1] Executive Summary: The "Privileged" Architecture[2][3][4][5] In the pharmacopeia of modern small-molecule therapeutics, few heterocycles command the versatility of the aminopyrazole . Defined by a five-membered diazo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Architecture[2][3][4][5]

In the pharmacopeia of modern small-molecule therapeutics, few heterocycles command the versatility of the aminopyrazole . Defined by a five-membered diazole ring substituted with an exocyclic amine (typically at the 3- or 5-position), this scaffold has transcended its early origins in dye chemistry to become a cornerstone of kinase inhibitor design.

The aminopyrazole moiety is classified as a "privileged scaffold" (a term coined by Evans et al.) because its physicochemical properties allow it to bind promiscuously yet tunably to diverse protein targets. Its utility is driven by two molecular pillars:

  • H-Bonding Fidelity: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (–NH2) acts as a donor. This Donor-Acceptor (D-A) motif mimics the adenine ring of ATP, making it an ideal pharmacophore for the ATP-binding hinge region of protein kinases.

  • Tautomeric Versatility: The ability of the pyrazole ring to tautomerize (1H vs. 2H) allows the scaffold to adapt to subtle steric and electronic shifts within a binding pocket, optimizing enthalpy-driven binding.

Historical Trajectory: From Dyes to Targeted Therapy[2]

The history of aminopyrazoles is a study in chemical evolution, moving from industrial utility to precision medicine.

EraFocusKey MilestoneTechnical Significance
Late 19th Century Dye ChemistryTartrazine (1884) First industrial-scale use of pyrazoles. Established the Knorr and Claisen synthetic routes.
Mid-20th Century Anti-infectivesSulfaphenazole Introduction of the sulfonamide-linked pyrazole. Demonstrated bioavailability and metabolic stability.
1990s COX InhibitionCelecoxib While a pyrazole (not strictly amino-pyrazole), it validated the scaffold's safety profile in chronic inflammation.
2000s - Present Kinase InhibitionVX-680 (Tozasertib) The defining moment.[1] Validated 3-aminopyrazoles as potent ATP-competitive inhibitors for Aurora kinases.
2020s Reversible BindingPirtobrutinib A non-covalent BTK inhibitor utilizing a tetra-substituted aminopyrazole to overcome C481S resistance mutations.

Structural Biology & Mechanism of Action[2]

To understand why aminopyrazoles are effective, one must analyze their interaction with the kinase hinge region. The diagram below illustrates the canonical binding mode where the aminopyrazole mimics the adenine of ATP.

Visualization: The ATP-Mimetic Binding Mode[2]

KinaseBinding Residue_BB Backbone Carbonyl (Acceptor) Residue_NH Backbone NH (Donor) Pyraz_N Pyrazole N2 (Endocyclic) Residue_NH->Pyraz_N H-Bond (Acceptor) Exo_Amine Exocyclic Amine (-NH2) Exo_Amine->Residue_BB H-Bond (Donor)

Figure 1: Canonical bidentate hydrogen bonding interaction between a 3-aminopyrazole inhibitor and the kinase hinge region backbone.

Synthetic Methodologies: The Beta-Ketonitrile Route[2][7][8][9]

The most robust and widely cited method for synthesizing 3-aminopyrazoles is the cyclocondensation of


-ketonitriles with hydrazines.[2] This route is preferred for its atom economy and the accessibility of starting materials.
Reaction Mechanism & Causality

The reaction proceeds via a two-step sequence:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl (more electrophilic than the nitrile), forming a hydrazone intermediate.

  • Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon, followed by tautomerization to form the aromatic aminopyrazole.

Critical Control Point: Regioselectivity is the primary challenge when using substituted hydrazines (


). Steric bulk on the hydrazine substituent typically favors the formation of the 5-amino isomer over the 3-amino isomer, though solvent polarity (e.g., ethanol vs. acetic acid) can influence this ratio.
Visualization: Synthetic Workflow

SynthesisRoute BetaKeto Beta-Ketonitrile (R-CO-CH2-CN) Step1 Step 1: Hydrazone Formation (Nucleophilic Attack on Carbonyl) BetaKeto->Step1 Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Step1 Step2 Step 2: Intramolecular Cyclization (Attack on Nitrile) Step1->Step2 - H2O Product 3-Aminopyrazole Core Scaffold Step2->Product Tautomerization

Figure 2: The standard cyclocondensation pathway for aminopyrazole synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-Phenylpyrazole

Validated against standard organic synthesis literature (e.g., Vogel, Org. Synth).

Reagents:

  • Benzoylacetonitrile (10 mmol)

  • Hydrazine hydrate (12 mmol, 80% solution)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve benzoylacetonitrile in ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature with magnetic stirring. Causality: Slow addition prevents exotherms that can lead to polymerization side products.

  • Catalysis: Add glacial acetic acid. Note: Acid catalysis activates the nitrile for the cyclization step.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3-5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Isolation: Cool to

    
    . The product often precipitates. If not, reduce volume under vacuum. Filter the solid and wash with cold ethanol.
    
  • Purification: Recrystallize from ethanol/water to yield white/off-white needles.

Case Study: The Discovery of VX-680 (Tozasertib)

Context: In the early 2000s, Aurora kinases (A, B, and C) were identified as key regulators of mitosis. Overexpression led to genetic instability and tumorigenesis.

The Challenge: Developing a small molecule that could compete with high intracellular concentrations of ATP while maintaining selectivity over 500+ other kinases.

The Solution: Vertex Pharmaceuticals utilized the 3-aminopyrazole scaffold.

  • Scaffold Selection: They replaced the quinazoline core (common in EGFR inhibitors) with a pyrimidine-pyrazole scaffold.

  • SAR Insight: The 3-aminopyrazole moiety formed a critical bidentate H-bond with the hinge region of Aurora A (residues Glu211 and Ala213).

  • Optimization: A methyl group on the pyrazole ring and a piperazine tail were added to improve solubility and pharmacokinetic properties.

Outcome: VX-680 became the first Aurora kinase inhibitor to enter clinical trials, demonstrating that aminopyrazoles could potently inhibit serine/threonine kinases, not just tyrosine kinases. Although clinical development was later halted due to QT prolongation, it remains the "tool compound" standard for Aurora kinase research.

Technical Protocol: Kinase Selectivity Profiling

When developing aminopyrazoles, off-target toxicity is a major risk due to the conserved nature of the ATP pocket. A rigorous profiling protocol is mandatory.

Protocol: Radiometric


-ATP Assay (Gold Standard) 
  • Panel Selection: Select a panel of 50-100 diverse kinases (Tyrosine, Ser/Thr, Lipid). Ensure inclusion of "gatekeeper" mutants (e.g., T315I for Abl).

  • Compound Prep: Prepare serial dilutions of the aminopyrazole in 100% DMSO. Final assay DMSO concentration must be

    
     to prevent enzyme denaturation.
    
  • Reaction Mix:

    • Kinase buffer (20 mM HEPES, 10 mM

      
      ).
      
    • Substrate (Peptide/Protein specific to kinase).

    • 
      -ATP (at 
      
      
      
      concentration for each kinase).
  • Incubation: Add compound and initiate reaction with ATP. Incubate for 30-60 mins at RT.

  • Termination: Stop reaction with phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose filter paper. Wash unbound ATP. Measure radioactivity via scintillation counting.

  • Data Analysis: Calculate % Inhibition. Plot

    
     curves.
    
    • Self-Validation: If

      
       is 
      
      
      
      for the target and
      
      
      for off-targets, the scaffold modifications are successful.

References

  • Discovery of VX-680: Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 2004. Link

  • Aminopyrazole Synthesis Review: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 2018. Link

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Pirtobrutinib Discovery: Mato, A. R., et al. "Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study." The Lancet, 2021. Link

  • Kinase Binding Modes: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

Sources

Protocols & Analytical Methods

Method

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a highly valuable heterocyclic building block in contemporary drug discovery and development. Its structurally rigid pyrazole core, adorned with strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a highly valuable heterocyclic building block in contemporary drug discovery and development. Its structurally rigid pyrazole core, adorned with strategically placed amino and carboxylate functionalities, serves as a versatile scaffold for the synthesis of a multitude of pharmacologically active agents. This compound is a key intermediate in the preparation of potent kinase inhibitors, particularly those targeting oncogenic pathways, as well as compounds with applications in agrochemical research. The efficient and regioselective synthesis of this pyrazole derivative is therefore of paramount importance for advancing research in these fields.

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. The narrative delves into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the chemical transformation.

Core Synthetic Strategy: Regioselective Cyclocondensation

The most direct and industrially scalable approach to the synthesis of the 3-aminopyrazole-5-carboxylate scaffold is through a cyclocondensation reaction. This powerful strategy involves the reaction of a binucleophilic hydrazine derivative with a suitable three-carbon electrophilic partner. The cornerstone of this approach is the Knorr pyrazole synthesis and its variants, which offer a reliable method for constructing the pyrazole ring.

For the synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, the key precursors are methylhydrazine and a derivative of methyl cyanoacetoacetate . Methylhydrazine serves as the N-N dinucleophile, introducing the N-methyl group, while the cyanoacetoacetate derivative provides the carbon backbone and the precursors for the 3-amino and 5-carboxylate functionalities.

A critical consideration in this synthesis is the regioselectivity of the cyclocondensation reaction. Methylhydrazine is an unsymmetrical nucleophile, and its reaction with an unsymmetrical 1,3-dielectrophile like methyl cyanoacetoacetate can potentially lead to two regioisomeric products. The desired product is Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, where the methyl group is on the nitrogen adjacent to the carbon bearing the amino group. The formation of the other isomer, Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, is a potential side reaction. The protocol detailed below is optimized to favor the formation of the desired regioisomer.

Visualizing the Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of a reactive intermediate from methyl cyanoacetoacetate, followed by cyclization with methylhydrazine.

G cluster_0 Intermediate Formation cluster_1 Cyclocondensation Methyl_Cyanoacetoacetate Methyl Cyanoacetoacetate Enol_Ether Reactive Enol Ether Intermediate Methyl_Cyanoacetoacetate->Enol_Ether Reaction with Triethyl Orthoformate Target_Molecule Methyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate Enol_Ether->Target_Molecule Reaction with Methylhydrazine & Ring Closure Methylhydrazine Methylhydrazine

Application

"Use of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in the synthesis of fused pyrazole systems"

Application Note: Directed Synthesis of Fused Pyrazole Systems using Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Executive Summary This technical guide details the strategic application of Methyl 3-amino-1-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Directed Synthesis of Fused Pyrazole Systems using Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Summary

This technical guide details the strategic application of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMPC) as a regiospecific building block in the synthesis of fused heterocyclic systems. Unlike unsubstituted aminopyrazoles, which often yield mixtures of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines due to tautomerism, the N1-methyl group in MAMPC locks the conformation, directing reactivity towards the C4 carbon and the exocyclic amine. This guide focuses on the synthesis of Pyrazolo[3,4-b]pyridines , a privileged scaffold in kinase inhibitor discovery (e.g., substituted analogs of GSK-3 and CDK inhibitors), and outlines protocols for overcoming the electronic deactivation caused by the C5-ester.

Chemical Profile & Strategic Utility

Compound: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate CAS: (Generic/Analogous) Molecular Weight: 155.15 g/mol

Mechanistic Insight: The "Push-Pull" Dynamic

The utility of MAMPC lies in its specific electronic environment:

  • The "Push": The C3-amino group (

    
    ) acts as a strong electron donor, activating the pyrazole ring.
    
  • The "Pull": The C5-carboxylate (

    
    ) is electron-withdrawing. While it stabilizes the molecule, it deactivates the C4 position toward electrophilic attack compared to a simple aminopyrazole.
    
  • The "Lock": The N1-methyl group prevents N-H tautomerism. This blocks the formation of neutral pyrazolo[1,5-a]pyrimidines (which require a bridgehead nitrogen) and forces cyclization at the C4 position, yielding pyrazolo[3,4-b]pyridines .

Synthetic Strategy: Pyrazolo[3,4-b]pyridine Scaffold

The primary application of MAMPC is the synthesis of pyrazolo[3,4-b]pyridines via condensation with 1,3-dielectrophiles (e.g., 1,3-diketones or


-keto esters).
Reaction Pathway

The reaction proceeds via a modified Friedländer or Combes-type synthesis:

  • Imine Formation: The exocyclic amine (C3-

    
    ) attacks the most reactive carbonyl of the 1,3-dielectrophile.
    
  • Cyclization: The C4 carbon attacks the second carbonyl (or equivalent electrophile), followed by dehydration/aromatization.

ReactionPathway cluster_control Regiocontrol SM Methyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate Inter Intermediate (Enamine/Imine) SM->Inter Step 1: N-Nucleophilic Attack (Acid Cat.) Prod Pyrazolo[3,4-b]pyridine Derivative Inter->Prod Step 2: C4-Electrophilic Attack (- H2O) Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Inter Note N1-Methyl blocks [1,5-a] fusion path

Figure 1: Reaction pathway for the conversion of MAMPC to Pyrazolo[3,4-b]pyridines. The N1-methyl group directs the cyclization to the C4 position.

Detailed Protocol: Synthesis of Dimethyl Pyrazolo[3,4-b]pyridine Derivatives

Objective: Synthesis of Methyl 4,6-dimethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Numbering shifts upon fusion; original ester ends up at position 3 of the fused system).

Materials
  • Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Ethanol (for workup)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve MAMPC (10 mmol) in Glacial Acetic Acid (20 mL).

    • Expert Insight: Acetic acid serves a dual purpose: it solubilizes the polar ester and provides the acidic proton necessary to activate the ketone carbonyl of acetylacetone, overcoming the deactivated nature of the pyrazole C4 position.

  • Addition: Add Acetylacetone (12 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to

    
     (reflux) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The starting amine spot (low R_f) should disappear, replaced by a highly fluorescent spot (higher R_f).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

    • Neutralize carefully with saturated

      
       solution to pH 7–8. (Precipitation usually occurs here).
      
  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Data Specifications
ParameterSpecificationNotes
Yield 75–85%Lower yields indicate incomplete C4-cyclization.
Appearance White to pale yellow solidDarkening indicates oxidation; recrystallize immediately.
1H NMR Singlet at

ppm
Characteristic of methyl groups on the pyridine ring.
LC-MS

Confirm mass of fused tricyclic core.

Protocol Variation: Synthesis via Ethoxymethylene Malonates (Gould-Jacobs Type)

For generating 4-oxo-derivatives (useful for subsequent chlorination and


 reactions), the reaction with Diethyl Ethoxymethylene Malonate (DEEM) is preferred.
  • Condensation: Reflux MAMPC (1.0 eq) and DEEM (1.1 eq) in Ethanol for 3 hours to form the intermediate enamine.

  • Cyclization: Evaporate ethanol. Dissolve the residue in Diphenyl Ether. Heat to

    
     for 30–60 minutes.
    
    • Safety: This high-temperature step drives the thermal cyclization at the sterically hindered C4 position.

  • Result: Yields the Pyrazolo[3,4-b]pyridin-4-one scaffold.

Critical Process Parameters (CPPs) & Troubleshooting

IssueRoot CauseCorrective Action
No Reaction at C4 Electronic deactivation by C5-ester.Increase temperature (use Diphenyl Ether) or add Lewis Acid catalyst (

).
Formation of Salts Attack at N2 instead of C4.Ensure N1 is fully methylated (quality control of SM). Use non-polar solvents to disfavor salt formation.
Low Solubility Planar fused system stacking.Use DMF or DMSO for analysis; use hot ethanol for recrystallization.

References

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Korean Chemical Society, 50(1), 54-61. Link

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Synthesis, 15. (Discusses regioselectivity of N-substituted aminopyrazoles). Link

  • Aggarwal, R., et al. (2011). Regioselective synthesis of some new 1-aryl-5-amino-1H-pyrazole-4-carboxylic acid derivatives and their pyrazolo[3,4-d]pyrimidine derivatives. Journal of Chemical Sciences. (Analogous chemistry for 5-amino isomers, contrasting with 3-amino behavior). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazolo[3,4-b]pyridine. (Structural verification). Link

Sources

Method

The Alchemist's Spark: A Senior Scientist's Guide to Microwave-Assisted Pyrazole Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and c...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2] Traditional synthetic routes to these vital heterocycles, however, often necessitate lengthy reaction times, harsh conditions, and laborious purification protocols. This Application Note provides an in-depth guide to the theory and practice of microwave-assisted synthesis, a transformative technology that dramatically accelerates and improves the efficiency of substituted pyrazole preparation. We will delve into the fundamental principles of microwave heating, offering a clear rationale for its advantages over conventional methods. This guide presents a curated selection of detailed, validated protocols for the synthesis of diverse pyrazole derivatives, including one-pot, multi-component, and solvent-free approaches. Each protocol is designed to be a self-validating system, providing researchers with robust and reproducible methods to accelerate their discovery and development efforts.

Introduction: Beyond the Bunsen Burner - A New Paradigm in Heterocyclic Synthesis

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery.[3] Their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, have cemented their importance in pharmaceutical research.[1][2] The classical Knorr synthesis and related methods, while foundational, often present challenges such as long reaction times (hours to days), high energy consumption, and the generation of significant waste.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology, offering a greener and more efficient alternative.[5][6] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously increasing product yields and purity.[7][8][9] This guide will provide the theoretical underpinnings and practical protocols to empower researchers to harness the full potential of this technology for the synthesis of substituted pyrazoles.

The "Microwave Effect": Understanding the Engine of Acceleration

The remarkable rate enhancements observed in microwave chemistry are not due to a magical, non-thermal effect. Instead, they arise from the unique mechanism of energy transfer known as dielectric heating.[10][11] Unlike conventional heating, which relies on slow, inefficient heat transfer through the vessel walls, microwave irradiation directly couples with polar molecules within the reaction mixture.[7][12]

This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[1][4][10][13] This constant reorientation creates intense molecular friction, leading to rapid and uniform heating of the bulk material.[4][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[1][4][10][13]

This direct, "in-core" heating leads to a rapid temperature increase throughout the reaction volume, often reaching temperatures far above the solvent's boiling point in sealed vessels.[7] This superheating is a key factor in accelerating reaction rates according to the Arrhenius equation.

G cluster_microwave Microwave Reactor cluster_mechanisms Heating Mechanisms Microwave Microwave Radiation (Electric Field) ReactionMixture Reaction Mixture (Polar Molecules & Ions) Microwave->ReactionMixture interacts with Dipolar Dipolar Polarization Molecule Rotation & Friction ReactionMixture->Dipolar leads to Ionic Ionic Conduction Ion Migration & Collisions ReactionMixture->Ionic leads to Heat Rapid, Uniform Heating (Superheating) Dipolar->Heat Ionic->Heat Acceleration Reaction Rate Acceleration Heat->Acceleration

Figure 1. Mechanism of Microwave Dielectric Heating.

Application Notes & Protocols

The following protocols are presented as robust starting points for the synthesis of various classes of substituted pyrazoles. Researchers should consider these as templates to be optimized for their specific substrates. All reactions should be performed in a dedicated microwave reactor with temperature and pressure monitoring capabilities.

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolones

This protocol details an efficient, three-component, one-pot synthesis of medicinally relevant 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.[14] This approach offers high atom economy and avoids the use of volatile organic solvents.

Reaction Scheme:

Step-by-Step Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), a substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and a substituted aromatic aldehyde (e.g., 3-methoxy-4-ethoxybenzaldehyde, 0.3 mmol).

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the mixture at a constant power of 420 W for 10 minutes. The reaction is typically complete within this timeframe, which can be monitored by TLC.

  • After irradiation, allow the vial to cool to room temperature (approximately 10-15 minutes).

  • Purify the resulting solid product by recrystallization from ethanol to afford the pure 4-arylidenepyrazolone derivative.

Data Summary Table:

Entryβ-KetoesterHydrazineAldehydePower (W)Time (min)Yield (%)
1Ethyl acetoacetatePhenylhydrazineBenzaldehyde4201092
2Ethyl acetoacetate3-Nitrophenylhydrazine4-Chlorobenzaldehyde4201085
3Methyl acetoacetateHydrazine hydrate4-Methoxybenzaldehyde4201095

Yields are based on the limiting reagent (hydrazine or aldehyde). Data adapted from literature reports.[14]

Protocol 2: Synthesis of Tetrasubstituted Pyrazoles from Ketene Dithioacetals

This method provides access to highly substituted pyrazole scaffolds, which can be challenging to synthesize via traditional methods.[15] The use of ketene dithioacetals as versatile intermediates allows for a modular approach to a wide range of derivatives.

Reaction Scheme:

Step-by-Step Protocol:

  • In a 10 mL microwave process vial, dissolve the ketene dithioacetal precursor (1.0 mmol) and a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine, or thiosemicarbazide, 1.0 mmol) in 3 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 80 °C and irradiate for 30 minutes. The reaction progress can be monitored by TLC.

  • After cooling, the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary Table:

EntryKetene Dithioacetal SubstituentsHydrazineTemp (°C)Time (min)Yield (%)
1R1=CN, R2=COOEtPhenylhydrazine803088
2R1=CN, R2=COOEtMethylhydrazine803090
3R1=COMe, R2=COOEtThiosemicarbazide803075

Yields are based on isolated product after purification. Data adapted from literature reports.[15]

Protocol 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Fused heterocyclic systems like pyrano[2,3-c]pyrazoles are of significant interest in drug discovery.[16] This one-pot, four-component reaction provides a rapid and efficient entry into this class of compounds.

Reaction Scheme:

Step-by-Step Protocol:

  • In a flask, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol).

  • Add 25-30 mL of methanol, followed by a catalytic amount of a suitable base (e.g., piperidine or potassium tert-butoxide, 1-2 mmol).

  • Transfer the mixture to a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor. Typical conditions are 100-300 W for 5-15 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate.

  • Filter the solid, wash with hot water, and then recrystallize from hot ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.

Data Summary Table:

EntryAldehydeBasePower (W)Time (min)Yield (%)
14-ChlorobenzaldehydePiperidine1501094
24-NitrobenzaldehydePotassium t-butoxide200891
32,4-DichlorobenzaldehydePiperidine1501289

Yields are based on isolated product after recrystallization. Data adapted from literature reports.[5][16][17][18]

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Combine Reactants (e.g., Ketoester, Hydrazine, Aldehyde) Solvent Add Solvent (optional) & Catalyst Reagents->Solvent Seal Seal Vessel Solvent->Seal Irradiate Microwave Irradiation (Set Temp/Power & Time) Seal->Irradiate Cool Cool to RT Irradiate->Cool Isolate Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify Purify Product (Recrystallization/Chromatography) Isolate->Purify Product Pure Substituted Pyrazole Purify->Product

Figure 2. General Workflow for Microwave-Assisted Pyrazole Synthesis.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted pyrazoles and other heterocyclic systems. The protocols outlined in this guide demonstrate the significant advantages of this technology, including drastic reductions in reaction time, improved yields, and the facilitation of green chemistry principles through solvent-free and multi-component reactions.[5][14] For researchers, scientists, and drug development professionals, the adoption of MAOS is not merely a matter of convenience; it is a strategic imperative that can accelerate the pace of innovation. By providing rapid access to diverse chemical matter, microwave synthesis empowers the swift exploration of structure-activity relationships and the timely identification of new therapeutic candidates. As the field continues to evolve, the integration of microwave technology with other advanced synthetic tools, such as flow chemistry and automated synthesis, promises to further revolutionize the landscape of modern medicinal chemistry.

References

  • Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2023). MDPI. Retrieved from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Ingenta Connect. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Fundamentals of Microwave Technology in Catalyst Production. (2022). MDPI. Retrieved from [Link]

  • Carlos Serpa PhD in Chemistry Professor (Associate) at University of Coimbra. (n.d.). ResearchGate. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Retrieved from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. Retrieved from [Link]

  • Review on Microwave-Matter Interaction Fundamentals and Efficient Microwave-Associated Heating Strategies. (2019). MDPI. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved from [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2011). SciELO. Retrieved from [Link]

  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014). The Pharma Innovation Journal. Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • One pot synthesis of pyrano[2,3-c]pyrazole. (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • One pot synthesis of pyrans and pyrano[2,3-c]pyrazole derivatives under microwave irradiation. (2005). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Microwave Dielectric Heating in Synthetic Organic Chemistry. (2009). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed. Retrieved from [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. Retrieved from [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2022). PubMed. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Strategic Functionalization of the Carboxylate Group of Pyrazole Esters

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, frequently ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, frequently appearing in blockbuster drugs and advanced agricultural products.[1][2][3] The ability to strategically modify pyrazole derivatives is crucial for tuning their pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of key chemical transformations targeting the carboxylate group of pyrazole esters, a common and versatile synthetic handle. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization and troubleshooting. This document serves as a practical manual for chemists aiming to generate diverse libraries of pyrazole-based compounds for screening and lead optimization.

Introduction: The Pyrazole Ester as a Versatile Synthetic Linchpin

Pyrazole esters are often readily accessible synthetic intermediates, arising from common ring-forming reactions like the Knorr pyrazole synthesis.[4] The ester group itself is relatively stable, but its true synthetic utility lies in its capacity to be converted into a wide array of other functional groups. The primary strategy, and the focus of this guide, involves a two-step approach: first, the hydrolysis of the ester to the corresponding carboxylic acid, which then serves as a divergent point for further functionalization. This approach allows for late-stage diversification, a powerful strategy in drug discovery.[4]

The following diagram illustrates the central role of the pyrazole carboxylic acid intermediate in accessing diverse functionalities.

G cluster_products Derivative Products pyrazole_ester Pyrazole Ester hydrolysis Hydrolysis pyrazole_ester->hydrolysis e.g., LiOH, H₂O/THF alcohol Primary Alcohol pyrazole_ester->alcohol LiAlH₄ carboxylic_acid Pyrazole Carboxylic Acid hydrolysis->carboxylic_acid amide Amide carboxylic_acid->amide 1. SOCl₂ or (COCl)₂ 2. R₂NH carboxylic_acid->alcohol e.g., BH₃·THF amine Amine (via Curtius Rearrangement) carboxylic_acid->amine 1. DPPA or NaN₃ 2. Heat (Δ) 3. H₂O decarboxylated Decarboxylated Pyrazole carboxylic_acid->decarboxylated Heat (Δ) ± Catalyst

Caption: Synthetic pathways from pyrazole esters.

Foundational Transformation: Saponification to the Carboxylic Acid

The gateway to nearly all subsequent functionalizations is the hydrolysis of the pyrazole ester to its corresponding carboxylic acid. While acidic hydrolysis is possible, saponification under basic conditions is generally cleaner and more efficient.[5] Lithium hydroxide (LiOH) is a preferred reagent due to the high aqueous solubility of lithium carboxylate salts, which can simplify workup.

Protocol 1: General Procedure for Saponification of Pyrazole Esters

Rationale: This protocol employs a biphasic solvent system (THF/water) to ensure solubility of both the often-organic pyrazole ester and the inorganic base. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester. Acidification of the reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration.[4]

Materials:

  • Pyrazole ester (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • TLC plates and appropriate eluent system

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.[4]

  • Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture in an ice bath.

  • Slowly add 1 M HCl to acidify the mixture to a pH of 2-3. A precipitate of the pyrazole carboxylic acid should form.[4]

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield the pure pyrazole carboxylic acid.

Key Functionalization Pathways

With the pyrazole carboxylic acid in hand, a multitude of derivatizations are possible. Here we detail the protocols for the most common and impactful transformations.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The conversion of the carboxylic acid to an amide is arguably the most frequent transformation in drug discovery programs.[3][6] The standard and most reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.[4][7]

G start Pyrazole Carboxylic Acid step1 Acid Chloride Formation start->step1 SOCl₂ or (COCl)₂ cat. DMF, DCM intermediate Pyrazole Acyl Chloride step1->intermediate step2 Amine Coupling intermediate->step2 R₂NH, Et₃N DCM, 0°C to RT end Pyrazole Amide step2->end

Caption: Workflow for pyrazole amide synthesis.

Protocol 2: Two-Step Pyrazole Amide Synthesis

Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride are used to activate the carboxylic acid. A catalytic amount of DMF accelerates this step by forming the Vilsmeier reagent in situ. The resulting acyl chloride is highly reactive and is typically used immediately without purification.[4] The subsequent addition of an amine, along with a non-nucleophilic base like triethylamine (Et₃N) to scavenge the HCl byproduct, leads to the formation of the stable amide bond.

Materials:

  • Pyrazole-5-carboxylic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride or Thionyl chloride (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Nitrogen atmosphere apparatus, ice bath

Procedure: Part A: Acid Chloride Formation

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a single drop of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.[4]

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole acyl chloride.

Part B: Amide Formation

  • Immediately dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the crude product by column chromatography or recrystallization.

Coupling Reagent Base Typical Solvent Advantages/Disadvantages
SOCl₂ / (COCl)₂Et₃N, PyridineDCM, THFAdvantages: High reactivity, volatile byproducts. Disadvantages: Moisture sensitive, generates HCl.
HATU / HOBtDIPEADMF, DCMAdvantages: Milder conditions, good for sensitive substrates. Disadvantages: Higher cost, purification can be more complex.
EDC / HOBtDIPEADMF, DCMAdvantages: Water-soluble carbodiimide, simplifies workup. Disadvantages: Can be less reactive for hindered substrates.
Table 1: Common conditions for amide bond formation.
Reduction to Primary Alcohols

The direct reduction of pyrazole esters to primary alcohols is efficiently achieved using powerful hydride reagents like Lithium Aluminum Hydride (LAH).[8][9] This transformation is valuable for accessing pyrazole-methanol motifs, which can serve as building blocks for further elaboration.

Protocol 3: LAH Reduction of Pyrazole Esters

Rationale: LAH is a potent, non-selective reducing agent that readily reduces esters to primary alcohols.[10][11] The reaction proceeds via a two-step hydride addition.[12] It is crucial to perform the reaction under anhydrous conditions as LAH reacts violently with water.[13] The workup procedure, often a Fieser workup, is designed to safely quench the excess LAH and precipitate aluminum salts for easy removal.

Materials:

  • Pyrazole ester (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere

  • Ice bath

  • Water, 15% aqueous NaOH, Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a nitrogen-purged flask containing a stirred suspension of LAH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the pyrazole ester (1.0 eq) in anhydrous THF dropwise via a dropping funnel.[10]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Caution: Exothermic reaction and hydrogen gas evolution. Slowly and carefully quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (where 'X' is the mass of LAH in grams).[13]

  • Allow the resulting slurry to warm to room temperature and stir vigorously for 30 minutes until a granular white precipitate forms.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Wash the filter cake with additional THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Reducing Agent Typical Solvent Selectivity & Notes
LiAlH₄ (LAH)THF, Diethyl EtherPowerful: Reduces esters, amides, acids, ketones, aldehydes. Reacts violently with water.[11][14]
LiBH₄THF, Diethyl EtherLess reactive than LAH: Reduces esters and lactones, but not amides or acids.[11]
DIBAL-HToluene, DCMCan be selective: At low temperatures (-78 °C), can stop at the aldehyde stage.
Table 2: Comparison of common reducing agents for esters.
Curtius Rearrangement: From Acid to Amine

The Curtius rearrangement is a powerful, albeit sometimes overlooked, method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[15][16] This reaction proceeds through an acyl azide and an isocyanate intermediate. The rearrangement is concerted and proceeds with retention of stereochemistry at the migrating group.[15][17]

G start Pyrazole Carboxylic Acid step1 Acyl Azide Formation start->step1 DPPA, Et₃N Toluene intermediate1 Pyrazole Acyl Azide step1->intermediate1 step2 Thermal Rearrangement intermediate1->step2 Heat (Δ) - N₂ gas intermediate2 Pyrazole Isocyanate step2->intermediate2 step3 Hydrolysis intermediate2->step3 H₂O / H⁺ end Pyrazole Amine step3->end

Caption: Curtius rearrangement workflow.

Protocol 4: One-Pot Curtius Rearrangement

Rationale: This modern protocol utilizes diphenylphosphoryl azide (DPPA) as a safe and stable source of the azide, avoiding the need to handle potentially explosive sodium azide.[18] The reaction can often be performed in one pot. The carboxylic acid, in the presence of a base, reacts with DPPA to form the acyl azide. Upon heating, the acyl azide rearranges to the isocyanate, which is then hydrolyzed in situ to the corresponding primary amine.[19]

Materials:

  • Pyrazole carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Toluene or Dioxane

  • tert-Butanol (optional, for Boc-protection)

  • Aqueous acid (e.g., 1M HCl) for hydrolysis

  • Nitrogen atmosphere apparatus with reflux condenser

Procedure:

  • In a nitrogen-purged flask, dissolve the pyrazole carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Add DPPA (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (approx. 80-110 °C, depending on solvent) and maintain for 2-6 hours. Monitor the reaction for the formation of the isocyanate intermediate (can be observed by IR spectroscopy, ~2250 cm⁻¹) and the disappearance of the acyl azide (~2140 cm⁻¹).

  • Option A (for primary amine): Cool the reaction mixture and quench by the slow addition of aqueous acid (e.g., 1M HCl). Stir vigorously to hydrolyze the isocyanate. Perform a standard acid-base workup to isolate the amine product.

  • Option B (for Boc-protected amine): After the rearrangement is complete, cool the mixture and add tert-butanol. Continue to reflux for another 2-4 hours to trap the isocyanate as its Boc-carbamate. Purify by column chromatography.

Conclusion and Future Perspectives

The functionalization of the carboxylate group of pyrazole esters provides a robust and versatile platform for the synthesis of diverse molecular architectures. By mastering the fundamental transformations of hydrolysis, amidation, reduction, and rearrangement, researchers can efficiently generate libraries of novel compounds. The protocols outlined herein provide a solid foundation for these synthetic endeavors. Future work in this area will likely focus on developing even milder and more selective catalytic methods to further expand the accessible chemical space from this invaluable pyrazole intermediate.

References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Dalton Transactions.
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Transition-metal-catalyzed C-H functionaliz
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • Curtius rearrangement. Wikipedia.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Optimized reaction conditions for the amide formation step.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • (a) Synthesis of amides by solid-supported catalysts and using PP esters. (b) Proposal for synthesizing reversan (5h) and its structural analogues.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • Curtius Rearrangement. Alfa Chemistry.
  • Use of a Curtius Rearrangement as Part of the Multikilogram Manufacture of a Pyrazine Building Block.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling.
  • Reduction of esters to alcohols. chem.ucla.edu.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applic
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. Royal Society of Chemistry.
  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • SYNTHESIS AND CONVERSION OF PYRAZOLE DERIV
  • Process for the preparation of pyrazole carboxylic acid amides.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Esters can be reduced to 1° alcohols using . Chemistry LibreTexts.
  • Ester to Alcohol. Common Conditions.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Esters to Alcohols. Chemistry Steps.
  • Ester to Acid. Common Conditions.
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Semantic Scholar.
  • Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity. PubMed.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.

Sources

Method

Application Note: High-Throughput Screening Applications of Pyrazole Libraries

Introduction: The Pyrazole Advantage in HTS In modern drug discovery, the pyrazole ring ( ) is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Advantage in HTS

In modern drug discovery, the pyrazole ring (


) is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Approximately 20% of small-molecule kinase inhibitors approved by the FDA contain a pyrazole moiety (e.g., Crizotinib, Ruxolitinib, Avapritinib).

For High-Throughput Screening (HTS) campaigns, pyrazole libraries offer distinct advantages:

  • Structural Rigidity: The planar 5-membered ring reduces the entropic penalty upon binding to protein active sites (particularly ATP-binding pockets).

  • Hydrogen Bonding: The motif acts as both a hydrogen bond donor (NH) and acceptor (N), mimicking the purine ring of ATP.

  • Synthetic Modularity: Pyrazoles are readily synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyls, allowing for the rapid generation of diverse libraries with high "Fsp3" character if coupled with non-aromatic side chains.

This guide outlines the technical workflow for screening pyrazole libraries, focusing on kinase targets and phenotypic validation, while addressing common artifacts associated with nitrogen-rich heterocycles.

Library Design & Pre-Screening Logic

Before physical screening, the library must be profiled. Random screening of pyrazoles can lead to high attrition if solubility is not managed.

Diversity vs. Focused Libraries
  • Focused Libraries: Designed for kinase or GPCR targets. Substituents at the C3 and C5 positions are often aromatic rings to exploit hydrophobic pockets (e.g., the "gatekeeper" residue in kinases).

  • Diversity Libraries: Utilize the N1 position to introduce solubilizing groups (morpholines, piperazines) to prevent aggregation—a common cause of false positives in HTS.

Virtual Enrichment (Pre-Screen)

To reduce reagent costs, perform a virtual screen (HTVS) using docking grids (e.g., Glide or AutoDock) against the target.

  • Filter: Remove compounds with TPSA > 140 Ų or LogP > 5 to ensure drug-likeness.

  • PAINS Filter: Pyrazoles fused to certain reactive systems (e.g., rhodanines) are frequent Pan-Assay Interference Compounds (PAINS). These must be flagged electronically before plating.

HTS Workflow Visualization

The following diagram illustrates the critical path from library formatting to hit validation.

HTS_Workflow Library Pyrazole Compound Library (DMSO Stock) Acoustic Acoustic Dispensing (Echo® 550/650) Library->Acoustic 10-50 nL transfer PrimaryAssay Primary Biochemical Screen (TR-FRET / FP) Acoustic->PrimaryAssay Assay Assembly DataNorm Data Normalization (Z-Score / B-Score) PrimaryAssay->DataNorm Raw RFU/mP HitSelection Hit Selection (> 3σ from Mean) DataNorm->HitSelection Statistical Cutoff CounterScreen Counter Screen (Off-Target / Aggregation) HitSelection->CounterScreen Triage DoseResponse Dose-Response (IC50) & SAR Analysis CounterScreen->DoseResponse Validated Hits DoseResponse->Library SAR Feedback

Figure 1: HTS Triage Workflow. Critical decision gates are highlighted in Red (Screening) and Green (Selection).

Protocol A: Biochemical Kinase Screen (TR-FRET)

Objective: Identify pyrazole derivatives that inhibit a specific kinase (e.g., JAK2, BRAF) by competing with ATP. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody.

Rationale

TR-FRET is preferred over standard fluorescence intensity because pyrazole derivatives can occasionally exhibit intrinsic fluorescence (autofluorescence) in the blue/green spectrum. TR-FRET uses a time delay (50-100 µs) to eliminate this short-lived background interference.

Reagents & Setup
  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-kinase antibody.

  • Library: 10 mM pyrazole stocks in 100% DMSO.

Step-by-Step Procedure
  • Compound Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of compound into a 384-well low-volume white plate.

    • Control Wells: DMSO only (High Control), Known Inhibitor (Low Control).

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody mix. Incubate for 15 minutes at Room Temperature (RT).

    • Note: Pre-incubation allows the pyrazole to bind the active site before the tracer competes.

  • Tracer Addition: Dispense 5 µL of Tracer solution (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation: Calculate TR-FRET Ratio =

    
    .
    
Data Validation Criteria
ParameterAcceptance CriteriaAction if Failed
Z' Factor > 0.5Re-optimize enzyme/tracer concentration.
Signal-to-Background > 3.0Check tracer stability or antibody binding.
CV% (Controls) < 5%Check pipetting accuracy/acoustic calibration.

Protocol B: Cell-Based Phenotypic Screen

Objective: Confirm that biochemical hits can penetrate the cell membrane and inhibit proliferation. Method: ATP-monitoring luminescence assay (e.g., CellTiter-Glo®).

Rationale

Pyrazoles are generally lipophilic, but N-unsubstituted pyrazoles can be H-bond donors, potentially hindering permeability. This assay filters out compounds with poor cellular uptake or those that are cytotoxic via non-specific mechanisms (e.g., membrane disruption).

Step-by-Step Procedure
  • Cell Plating: Seed cells (e.g., A549 or MCF-7) at 1,000–2,000 cells/well in 384-well white clear-bottom plates. Volume: 25 µL.

  • Incubation: Incubate overnight at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment: Add 100 nL of compound (final conc. 10 µM, 0.4% DMSO).

  • Exposure: Incubate for 72 hours.

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to RT.

    • Add 25 µL of reagent to each well.

    • Shake orbitally for 2 minutes (lyses cells).

    • Incubate 10 minutes (stabilizes signal).

  • Read: Measure Total Luminescence (integration time: 0.5s).

Hit Validation & SAR Analysis

Once hits are identified, "Structure-Activity Relationship" (SAR) analysis is critical to distinguish true leads from artifacts.

The "Aggregation" Artifact

Pyrazoles, especially those with planar aromatic substituents, can form colloidal aggregates that sequester enzymes, leading to false positives.

  • Validation: Re-test hits in the presence of 0.01% Triton X-100. If potency (

    
    ) drops significantly (e.g., >10-fold shift), the compound is likely an aggregator.
    
Visualizing Pyrazole SAR

Understanding where to modify the hit is crucial for optimization (Hit-to-Lead).

Pyrazole_SAR Core Pyrazole Core (Scaffold) N1 N1 Position Solubility Vector Core->N1 Alkylation reduces aggregation C3 C3 Position Hinge Binder / Specificity Core->C3 H-Bond Donor/Acceptor (Critical for Kinases) C4 C4 Position Steric Gate / Selectivity Core->C4 Halogenation (F, Cl) modulates pKa C5 C5 Position Hydrophobic Pocket Core->C5 Bulky groups fit gatekeeper residues

Figure 2: SAR Logic for Pyrazole Optimization. N1 modifications often dictate pharmacokinetic properties, while C3/C5 dictate potency.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. [Link] (Search Term: Pyrazole SAR 2025)

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 2025. [Link]

  • High throughput screening in drug discovery. Clin Transl Oncol, 2006.[1] [Link]

  • Hit to lead optimization strategies. Wikipedia / Pharmaceutical Technology. [Link][2]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NBInno. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Troubleshooting low yield in Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate synthesis"

To: User (Researcher/Chemist) From: Technical Support Center (Application Science Division) Subject: Troubleshooting Guide: Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Introduction This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Chemist) From: Technical Support Center (Application Science Division) Subject: Troubleshooting Guide: Synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction

This guide addresses low yield and purity issues in the synthesis of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (Target Isomer). This scaffold is a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles.

The primary challenge in this synthesis is Regioselectivity . The reaction of methylhydrazine with 3-cyano-2-oxopropionates (or their enol forms) typically yields a mixture of two isomers:

  • Target Isomer: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.[1][2][3][4]

  • Common Byproduct: Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.[1][3]

Low yields are often a result of conditions favoring the byproduct or inefficient separation of these regioisomers.

Phase 1: Diagnostic & Root Cause Analysis

Q1: How do I know if I am making the wrong isomer? A: The two isomers have distinct NMR signatures.[1] You must verify your crude product before purification.[1]

  • Target (3-amino-5-carboxylate): The methyl group on N1 is adjacent to the ester (C5).[1][3] This steric proximity often causes a downfield shift in the N-Me signal compared to the isomer.[1]

  • Byproduct (5-amino-3-carboxylate): The methyl group on N1 is adjacent to the amino group (C5).[1][3]

  • NOESY Experiment (Definitive):

    • Target: Strong NOE correlation between N-Me protons and the Ester Methyl (or ethyl) protons.

    • Byproduct: Strong NOE correlation between N-Me protons and the C4-H proton (or lack of correlation with ester).

Q2: My reaction conversion is high, but isolated yield is low. Why? A: This indicates a "Regioselectivity Trap."[1] The reaction consumes the starting material efficiently but funnels it into the unwanted 5-amino-3-carboxylate isomer.[1][3]

  • Mechanism: Methylhydrazine has two nucleophilic nitrogens:

    
     and 
    
    
    
    .[1][3]
    • The

      
        group is less sterically hindered and typically attacks the most electrophilic ketone center (C2) first. This pathway leads to the Byproduct .
      
    • To get the Target , the

      
        group must attack the ketone (C2). This is sterically disfavored but can be electronically promoted.[1]
      

Phase 2: Optimization Strategies (The "Switch")

Q3: How can I shift the ratio to favor the 3-amino-1-methyl-5-carboxylate? A: You must suppress the kinetic attack of the


 on the ketone.[1][3]
ParameterRecommendation for Target IsomerScientific Rationale
Solvent Ethanol with HCl or Acetic Acid Acidic conditions protonate the hydrazine.[1][3] The electronic difference between

and

becomes more pronounced. Protonation can reversibly allow thermodynamic control, favoring the more stable intermediate.
Temperature Reflux (Thermodynamic Control) Low temperatures favor the kinetic product (

attack).[1][3] Higher temperatures allow equilibration of the intermediate hydrazone/ene-hydrazine to the thermodynamic form required for the target cyclization.[1]
Reagent Form Methylhydrazine Sulfate/HCl Using the salt form (with added base like NaOAc) allows for a "controlled release" of the free base, often improving selectivity compared to adding liquid methylhydrazine directly.[3]
Order of Addition Inverse Addition Add the dielectrophile (keto-nitrile) to the hydrazine solution slowly. This keeps the hydrazine in excess relative to the electrophile, minimizing oligomerization.

Q4: Is there an alternative route if cyclization fails? A: Yes. If the direct cyclization ratio is poor (e.g., 1:1 or 1:3), consider Alkylation of Methyl 3-amino-1H-pyrazole-5-carboxylate .

  • Step 1: Synthesize the N-unsubstituted parent pyrazole (using hydrazine hydrate).[1][3] This gives a single product (tautomeric mixture).

  • Step 2: Methylate using Methyl Iodide (MeI) and a base (

    
     or 
    
    
    
    ).
  • Warning: This also produces isomers, but the separation might be easier, or the N1-alkylation might be directed by solvent choice (e.g., non-polar solvents often favor alkylation at the less hindered nitrogen).

Phase 3: Optimized Experimental Protocol

Method: Controlled Cyclization in Acidic Media Scale: 10 mmol basis[1]

  • Preparation of Precursor: Dissolve Methyl 3-cyano-2-oxopropionate (sodium salt or free form) (1.0 eq) in Glacial Acetic Acid (Volume: 5 mL/mmol).

    • Note: Acetic acid acts as both solvent and catalyst to direct regioselectivity.[1]

  • Reagent Addition: Add Methylhydrazine (1.1 eq) dropwise at Room Temperature.

    • Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to 90°C - Reflux for 3–5 hours.

    • Monitor: Use LCMS to check the ratio of isomers (usually separable peaks).

  • Work-up:

    • Concentrate the acetic acid under reduced pressure.

    • Dilute residue with water and neutralize with saturated

      
       (carefully).
      
    • Extract with Ethyl Acetate (3x).

  • Purification (Critical):

    • The isomers usually have different

      
       values.
      
    • Flash Chromatography: Elute with a gradient of Hexanes:Ethyl Acetate (Start 80:20 -> 50:50).

    • Tip: The 5-amino-3-carboxylate (Byproduct) is often less polar (higher

      
      ) due to internal H-bonding between the amine and the ester carbonyl if they are adjacent (which they are in the byproduct).[1][3] The Target Isomer (3-amino-5-carboxylate) has the amine and ester separated by the N-Me, disrupting this H-bond, making it potentially more polar.[1][3]
      

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the "Regioselectivity Crossroads."

PyrazoleSynthesis Precursor Methyl 3-cyano-2-oxopropionate (Ketone + Nitrile) PathA Path A: Kinetic (NH2 attacks Ketone) Precursor->PathA Low Temp / Neutral PathB Path B: Thermodynamic (NH(Me) attacks Ketone) Precursor->PathB Acidic / Reflux MeHydrazine Methylhydrazine (NH2-NHMe) MeHydrazine->PathA MeHydrazine->PathB InterA Intermediate A (Hydrazone) PathA->InterA Cyclization on Nitrile InterB Intermediate B (Ene-hydrazine) PathB->InterB Cyclization on Nitrile ProdA BYPRODUCT Methyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate InterA->ProdA Cyclization on Nitrile ProdB TARGET Methyl 3-amino-1-methyl- 1H-pyrazole-5-carboxylate InterB->ProdB Cyclization on Nitrile ProdA->ProdB Isomer Separation (Chromatography)

Caption: Divergent synthesis pathways. Path A (Red) is kinetically favored but yields the byproduct. Path B (Green) requires thermodynamic control to yield the target.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry. Link

  • Synthesis of Isomeric Pyrazole Carboxylates: Detailed protocols for separating 3-amino and 5-amino isomers via LC-MS and chromatography are described in patent literature for HBV inhibitors.[1][3] (2020). Dihydropyrimidine derivatives and uses thereof. WO2020001448A1.[1] Link

  • Methylhydrazine Reactivity: Elnagdi, M. H., et al. (2011). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Arkivoc. Link

  • Commercial Reference & Properties: Sigma-Aldrich Product Entry for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 89088-56-2).[1][3] Link

Sources

Optimization

Technical Support Center: Aminopyrazole Ester Purification

Status: Operational Subject: Troubleshooting Isolation & Purification of Aminopyrazole Esters Ticket Priority: High (Common Bottleneck in MedChem Pipelines) Mission Statement Aminopyrazole esters represent a "perfect sto...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isolation & Purification of Aminopyrazole Esters Ticket Priority: High (Common Bottleneck in MedChem Pipelines)

Mission Statement

Aminopyrazole esters represent a "perfect storm" for purification: they possess a basic nitrogen (prone to silanol dragging), a labile ester (prone to hydrolysis), and a chelating pyrazole core (prone to metal retention). This guide synthesizes field-proven protocols to resolve these conflicting physicochemical properties.

Module A: Chromatographic Anomalies (Tailing & Streaking)
Q: My compound streaks on TLC and elutes as a broad tail on silica gel. How do I fix this?

Diagnosis: This is the classic "amine effect." The basic amino group (


) and the pyrazole nitrogen interact via hydrogen bonding with the acidic silanol groups (

) on the silica surface. This secondary interaction competes with the mobile phase, causing peak broadening and loss of resolution.

Protocol 1: Mobile Phase Modification (The "TEA" Method) For standard silica (SiO


), you must mask the silanols.
  • Modifier: Add 0.5% to 1.0% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
  • Pre-conditioning: Flush the column with 3 column volumes (CV) of the modifier-containing solvent before loading the sample.

  • Solvent System:

    • Low Polarity:[1][2] Hexane/Ethyl Acetate + 1% TEA.

    • High Polarity: DCM/MeOH + 1%

      
       (Use caution: high pH can hydrolyze esters; see Module B).
      

Protocol 2: Amine-Functionalized Silica (The "KP-NH" Method) If the ester is sensitive to free base additives, switch stationary phases.

  • Solution: Use Amino-functionalized silica (e.g., Biotage® KP-NH) .[3]

  • Mechanism: The surface is already basic (propylamine bonded). It repels the basic aminopyrazole, preventing tailing without adding soluble bases to the eluent.

  • Benefit: Eliminates the need for TEA, which can be difficult to remove from the final oil.

Technical Insight: "C2-deactivated silica" is an alternative for extremely sensitive esters where even amine-silica might induce degradation [1].

Module B: Regioisomer Separation (N1 vs. N2)
Q: My alkylation reaction produced two spots. How do I identify and separate the N1 vs. N2 regioisomers?

Diagnosis: Alkylation of aminopyrazoles is rarely 100% regioselective. The steric bulk of the ester (C4 position) and the amine (C3/C5 position) dictates the ratio, but mixtures are common.

Separation Strategy:

  • TLC Optimization: Do not rely on EtOAc/Hexane alone.

    • Try: Toluene/Acetone (often gives better selectivity for isomers).

    • Try: DCM/Ether (exploits dipole differences).

  • Flash Chromatography: A shallow gradient (e.g., 0–20% EtOAc over 20 CV) is required. The N1-alkylated product is typically less polar (higher R

    
    ) than the N2-isomer due to better shielding of the dipole, though this depends on specific substitution [2].
    

Identification Logic (NOE NMR): You cannot rely solely on chemical shift. You must use Nuclear Overhauser Effect (NOE) spectroscopy.

RegioID Start Isolate Pure Isomer NOE Run 1D NOE / 2D NOESY Start->NOE Irradiate Irradiate N-Alkyl Group (e.g., N-Me) NOE->Irradiate Check1 NOE Signal at C5-Substituent? Irradiate->Check1 Check2 NOE Signal at C3-Substituent? Irradiate->Check2 Result1 Isomer is N1-Alkylated Check1->Result1 Yes (Proximity) Result2 Isomer is N2-Alkylated Check2->Result2 Yes (Proximity)

Figure 1: Decision logic for assigning N-alkylation regiochemistry using NOE NMR.[4]

Module C: Chemical Stability (The Hydrolysis Trap)
Q: I lose yield during aqueous workup. The ester is disappearing.

Diagnosis: Aminopyrazole esters are electronically unique. The electron-rich amine pushes density into the ring, but the ester is still susceptible to saponification (hydrolysis), especially if the pyrazole acts as an internal base catalyst.

Stability Data: Research indicates pyrazole esters can have a half-life of <2 hours in pH 8.0 buffer [3].[5]

ConditionpHStability RiskRecommended Action
1M NaOH Wash 14Critical AVOID. Instant saponification.
Sat. NaHCO

~8.5HighLimit contact time (<5 mins). Keep cold (0°C).
Brine/Water 7.0LowSafe for standard extraction.
1M HCl 1ModerateSafe for short durations, but may protonate amine (trapping product in aq. layer).

Corrective Protocol:

  • Quench: Pour reaction mixtures into 0.5M Phosphate Buffer (pH 7.0) rather than bicarbonate or strong acid.

  • Temperature: Perform all extractions with ice-cold solvents.

  • Drying: Do not store the crude oil; strip solvent and move immediately to purification.

Module D: Metal Scavenging (Palladium Removal)
Q: My product is grey/brown after Suzuki coupling. Recrystallization isn't removing the metal.

Diagnosis: Pyrazoles are excellent ligands. They coordinate to Pd(II) and Pd(0), carrying the metal through standard silica columns and recrystallization steps.

Solution: Thiourea Scavengers Standard silica is ineffective. You must use a scavenger with a higher affinity for Pd than your pyrazole has.

Workflow:

  • Dissolve: Crude product in THF or EtOAc (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (3 equivalents relative to Pd loading, not product).

  • Incubate: Stir at 40°C for 2–4 hours. (Room temp is often too slow for tight binders).

  • Filter: Pass through a 0.45µm PTFE frit.

  • Verify: Check color (should be white/off-white) and run ICP-MS if for biological assay.

Scavenging Crude Crude Mixture (High Pd) Step1 Add Thiourea Resin (MP-TMT) Crude->Step1 Step2 Heat 40°C (4 Hours) Step1->Step2 Step3 Filter Resin Step2->Step3 Final Filtrate (<10 ppm Pd) Step3->Final

Figure 2: Workflow for removing coordinated Palladium from aminopyrazoles [4].

Module E: Crystallization (Oiling Out)
Q: I tried to recrystallize to avoid column chromatography, but it "oiled out."

Diagnosis: Aminopyrazole esters often have low melting points and high solubility in organics, leading to oiling (liquid-liquid phase separation) rather than nucleation.

Troubleshooting Guide:

Solvent SystemOutcomeNotes
EtOH / Water Recommended Dissolve in hot EtOH.[6] Add warm water dropwise until turbid. Cool slowly to room temp.
EtOAc / Hexane Risk of OilingOften oils out if cooled too fast. Use seeding.
IPA (Isopropyl Alcohol) GoodGood balance of solubility.
Toluene Pooroften retains impurities or forms solvates.

The "Scratch & Seed" Protocol:

  • Dissolve compound in minimum hot EtOH.

  • Add water until just cloudy.

  • Add a single drop of EtOH to clear it.

  • Crucial: If oil droplets form upon cooling, reheat to dissolve, then scratch the glass side vigorously with a spatula to induce nucleation before the oil phase separates.

References
  • University of Rochester. Chromatography: The Solid Phase (C2 Deactivated Silica).

  • MDPI Molecules. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates (Regioisomer Separation).

  • National Institutes of Health (PMC). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives.

  • Biotage. Metal Scavengers: An alternative to recrystallization for removing metals?[7] [7]

Sources

Troubleshooting

"Identification and removal of impurities in Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate"

Technical Support Center: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Welcome to the technical support guide for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Welcome to the technical support guide for Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological screening data. This guide provides in-depth, field-proven answers to common questions regarding the identification and removal of impurities, ensuring you can proceed with confidence in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have synthesized Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. What are the most probable impurities I should be looking for?

A1: The impurity profile of your compound is intrinsically linked to its synthetic route. One of the most common methods for synthesizing aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dicarbonyl equivalent. Based on this, impurities can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are the most common and arise directly from the chemical transformation.

    • Unreacted Starting Materials: Residual amounts of methylhydrazine and the β-keto ester or equivalent precursor.

    • Regioisomers: The reaction of methylhydrazine with an unsymmetrical precursor can lead to the formation of the isomeric Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The ratio of these isomers is often influenced by reaction conditions such as pH and solvent.

    • Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various intermediates. For instance, the initial hydrazone adduct may persist if the cyclization step is not driven to completion.

  • Reagent-Related Impurities: These originate from the reagents used in the synthesis and workup.

    • Solvents: Residual solvents from the reaction or purification (e.g., ethanol, ethyl acetate, toluene).

    • Inorganic Salts: Salts formed during the reaction or pH adjustments (e.g., sodium chloride, sodium acetate) if the aqueous workup is incomplete.[1]

  • Degradation Products: Aminopyrazoles can be susceptible to degradation over time or under harsh conditions.

    • Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly if exposed to moisture in the presence of acid or base.

    • Oxidation Products: The amino group can be sensitive to oxidation, leading to colored impurities, especially upon prolonged exposure to air.

The following table summarizes the most common potential impurities:

Impurity TypeSpecific Example/StructureOriginKey Analytical Signature
Regioisomer Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateNon-regioselective cyclizationDifferent retention time in HPLC; distinct chemical shifts in ¹H and ¹³C NMR, particularly for the pyrazole ring protons/carbons.
Starting Material MethylhydrazineIncomplete reactionHighly polar, may appear at the solvent front in normal-phase TLC/chromatography.
Starting Material e.g., Dimethyl acetylenedicarboxylate or equivalent β-keto esterIncomplete reactionDistinct ester and acetyl signals in ¹H NMR that do not match the product.
Hydrolysis Product 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acidExposure to moisture, acid, or baseDifferent polarity and retention time in HPLC; absence of the methyl ester singlet (~3.8 ppm) and presence of a broad carboxylic acid proton signal in ¹H NMR.
Inorganic Salts NaCl, Na₂SO₄Incomplete aqueous workupGenerally non-volatile and NMR-silent; may cause issues with solubility and subsequent reactions.
Q2: How do I set up an analytical workflow to reliably identify and quantify these impurities?

A2: A multi-technique approach is essential for the unambiguous identification and quantification of impurities. The synergy between chromatographic separation and spectroscopic identification provides a self-validating system.

Recommended Analytical Workflow:

Impurity_Identification_Workflow cluster_0 Step 1: Initial Purity Assessment cluster_1 Step 2: Purity & Impurity Profiling cluster_2 Step 3: Structural Identification A Crude Product Sample B HPLC-UV Analysis A->B Dissolve in mobile phase C Purity > 98%? B->C D Quantify known impurities using reference standards C->D Yes E Proceed to Impurity ID C->E No F LC-MS Analysis E->F G ¹H and ¹³C NMR Spectroscopy E->G H Correlate Data: Mass + Fragmentation (MS) Chemical Shifts (NMR) Retention Time (HPLC) F->H G->H I Impurity Structures Identified H->I

Caption: Workflow for impurity identification and characterization.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for purity assessment.

    • Causality: Reverse-phase HPLC (e.g., using a C18 column) is ideal as it effectively separates compounds based on polarity. The target compound and its likely organic impurities (regioisomers, unreacted starting materials, hydrolysis product) have different polarities, leading to distinct retention times.

    • Protocol: See the detailed below. A good starting point is a water/acetonitrile gradient with 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes by protonating the basic amino group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: Coupling HPLC to a mass spectrometer allows you to get the molecular weight of each peak separated by the HPLC. This is the fastest way to confirm your product's identity (via its molecular ion peak) and to propose structures for impurities based on their mass. For example, the hydrolysis product will have a mass 14 Da less than the parent ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: ¹H and ¹³C NMR provide definitive structural information. While HPLC can separate isomers, NMR can help identify which isomer is which. For N-methyl pyrazoles, NOESY experiments can be powerful tools to confirm regiochemistry by observing the spatial proximity between the N-methyl protons and protons on the pyrazole ring.[2]

    • Key Distinctions:

      • Product: Expect a singlet for the N-methyl group, a singlet for the O-methyl group, and a singlet for the pyrazole ring proton. The amino group protons may appear as a broad singlet.

      • Regioisomer: The chemical shift of the pyrazole ring proton and the carbon atoms of the ring will differ significantly from the desired product.[2]

      • Hydrolysis Product: The characteristic singlet for the O-methyl group (around 3.8 ppm) will be absent.

Q3: My material is impure. What is the most effective purification strategy?

A3: The choice of purification method depends on the scale of your work and the nature of the impurities identified in Q2.

Purification Strategy Decision Workflow:

Purification_Strategy_Workflow A Impure Product B What is the main impurity type? A->B C Inorganic Salts / Baseline Material B->C Salts / Polar D Regioisomer / Closely-related byproducts B->D Isomers E Gross Contamination / Multiple Impurities B->E Multiple F Aqueous Wash / Trituration C->F G Recrystallization D->G If crystalline & Δsolubility is high H Silica Gel Column Chromatography D->H If not crystalline or Δsolubility is low E->H I Purified Product F->I G->I H->I

Caption: Decision workflow for selecting a purification method.

Recommended Purification Techniques:

  • Recrystallization:

    • Expertise & Experience: This is the most efficient method for removing small amounts of impurities from a crystalline solid, often yielding very high purity material. The principle relies on the subtle differences in solubility between the product and the impurity in a chosen solvent system at different temperatures.

    • Trustworthiness: A successful recrystallization is self-validating. The formation of well-defined crystals typically excludes impurities from the lattice, and a sharp melting point of the resulting solid is a strong indicator of high purity.

    • Protocol: See the detailed below. Solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/heptane are excellent starting points.

  • Silica Gel Column Chromatography:

    • Expertise & Experience: This is the most versatile method for separating mixtures with a wide range of polarities, including the critical separation of regioisomers which may not be possible by recrystallization.[3]

    • Causality: The separation occurs based on the differential adsorption of compounds to the polar silica gel stationary phase. By using a mobile phase of optimal polarity (typically a mixture of a non-polar solvent like heptane or hexanes and a more polar solvent like ethyl acetate), compounds will elute at different rates. The target compound, being moderately polar due to its amino and ester groups, can be effectively separated from less polar byproducts and more polar impurities.

    • Protocol: See the detailed below.

  • Acid-Base Extraction:

    • Expertise & Experience: This is a powerful technique for removing non-basic organic impurities.

    • Causality: The amino group on the pyrazole ring is basic and can be protonated in an acidic aqueous solution (e.g., 1M HCl) to form a water-soluble salt. Neutral or acidic impurities will remain in the organic phase and can be separated. Subsequent basification of the aqueous layer (e.g., with NaHCO₃ or NaOH) will deprotonate the product, allowing it to be re-extracted into a fresh organic solvent. This method is excellent for a preliminary cleanup but is less effective for removing basic impurities like the regioisomer.

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 1:1 Acetonitrile:Water.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add ~20 mg of your crude material. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture gently. A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once cloudiness appears, allow it to stand undisturbed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3 and show separation from impurities. A common starting point is 30-50% Ethyl Acetate in Heptane.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • : Provides examples of synthetic steps and workup procedures for related pyrazole structures.

  • : Details the use of NMR spectroscopy (including ¹H-¹³C HMBC and NOESY) for the definitive structural and regioisomeric assignment of substituted pyrazoles.

  • : Describes general procedures for the synthesis and purification of aminopyrazole derivatives.

  • : Discusses the formation of inorganic salt byproducts and methods for their removal during the synthesis of aminopyrazoles.

  • : A reliable source for general synthetic procedures of aminopyrazoles.

  • : Discusses NMR characteristics of pyrazole tautomers and isomers.

  • : Provides examples of characterization techniques for pyrazole derivatives.

  • : Describes purification of a related pyrazole carboxylic acid by recrystallization.

  • : Reviews common synthetic routes to aminopyrazoles, including the condensation of hydrazines with β-ketonitriles, which informs potential byproduct formation.

  • : Provides specific examples of column chromatography for the purification of substituted pyrazole carboxylates.

  • : A database entry for a related isomer, providing physical and chemical properties.

  • : Details characterization data including ¹H, ¹³C, and ¹⁵N NMR for a substituted pyrazole.

  • : Commercial listing showing availability of related compounds.

  • : Reviews various synthetic strategies for aminopyrazoles.

Sources

Optimization

"Controlling temperature and reaction time for pyrazole synthesis"

Topic: Controlling Temperature and Reaction Time for Pyrazole Synthesis Role: Senior Application Scientist Status: Active | Ticket: #PYR-OPTIM-001 Executive Summary: The Energy Landscape Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature and Reaction Time for Pyrazole Synthesis

Role: Senior Application Scientist Status: Active | Ticket: #PYR-OPTIM-001

Executive Summary: The Energy Landscape

Welcome to the Technical Support Center. In pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dielectrophiles (Knorr-type synthesis)—temperature (


) and time (

) are not merely logistical parameters; they are the primary switches between kinetic and thermodynamic control.

Many researchers encounter three primary failure modes:

  • Regioisomeric mixtures (Lack of selectivity).[1]

  • Stalled intermediates (Incomplete cyclization/dehydration).

  • Oxidative degradation ("Tarring" of hydrazines).

This guide addresses these issues through the lens of reaction energetics.

Troubleshooting Guide: Regioselectivity & Isomer Control
Q: "I am synthesizing a non-symmetrical pyrazole and consistently get a 60:40 mixture of 1,3- and 1,5-isomers. How do I shift this ratio?"

A: You are likely operating in a "mixed control" zone. You must force the reaction to either the Kinetic or Thermodynamic limit.

The Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization.

  • Kinetic Product: Formed by the fastest initial attack (usually at the most electrophilic or least sterically hindered carbonyl). This is favored at low temperatures (

    
     to RT).
    
  • Thermodynamic Product: The more stable pyrazole isomer. This requires high temperatures (Reflux) and longer times to allow the reversible hydrazone formation to equilibrate before the irreversible dehydration step [1, 5].

Corrective Protocol:

GoalTemperature StrategySolvent ChoiceMechanism
Kinetic Control Maintain

.
Fluorinated Alcohols (TFE, HFIP). These stabilize specific intermediates via H-bonding, preventing equilibration [6].Irreversible attack at most reactive C=O.
Thermodynamic Control High Heat (Reflux

).
Ethanol/Acetic Acid . Protichigh-boiling solvents facilitate proton transfer and equilibration.Reversible hydrazone formation; settles in deepest energy well.

Visualization: Kinetic vs. Thermodynamic Pathways

PyrazoleEnergy Start Start: 1,3-Diketone + Hydrazine TS_Kin TS (Low Ea) Fast Attack Start->TS_Kin Low T (<20°C) TS_Therm TS (High Ea) Slow Attack Start->TS_Therm High T (>80°C) Inter_Kin Hydrazine Intermediate A TS_Kin->Inter_Kin Inter_Kin->Start Reversible at High T Prod_Kin Kinetic Product (Less Stable) Inter_Kin->Prod_Kin Irreversible Dehydration Inter_Therm Hydrazine Intermediate B TS_Therm->Inter_Therm Prod_Therm Thermodynamic Product (More Stable) Inter_Therm->Prod_Therm Irreversible Dehydration

Caption: Energy landscape showing how Temperature dictates the pathway between Kinetic (fast) and Thermodynamic (stable) isomers.

Troubleshooting Guide: Reaction Completion & Stalling
Q: "My LCMS shows the mass of the product +18. The reaction seems stuck even after 12 hours of reflux."

A: Your reaction is stalled at the 5-hydroxy-pyrazoline intermediate. The dehydration step is the rate-determining step (RDS) and requires specific activation.

The Cause: In neutral media, the elimination of water (dehydration) to aromatize the ring has a high energy barrier. Simply extending time (


) at the same temperature (

) will not overcome this barrier if the activation energy (

) is not met [15].

Corrective Actions:

  • Acid Catalysis: Add catalytic HCl or Acetic Acid. This protonates the hydroxyl group, turning it into a better leaving group (

    
    ).
    
  • Microwave Irradiation (MW): Switch from conductive heating (oil bath) to dielectric heating. MW irradiation can superheat the solvent and provide efficient energy transfer to polar intermediates, reducing reaction times from hours to minutes [2, 4].

Data Comparison: Conventional vs. Microwave Synthesis

ParameterConventional Heating (Reflux)Microwave-Assisted (MW)
Temperature Limited by solvent b.p. (e.g., EtOH

)
Can exceed b.p. (sealed vessel, e.g.,

)
Time 2 – 24 Hours5 – 20 Minutes
Yield 70 – 85%90 – 98%
Purity Often requires chromatographyOften pure after precipitation
Reference [1, 12][2, 4]
Troubleshooting Guide: Decomposition & Purity
Q: "My reaction mixture turns dark red/black, and the yield is dropping. What is happening?"

A: You are experiencing oxidative degradation of the hydrazine source.

The Cause: Hydrazines (especially phenylhydrazine) are potent reducing agents and are sensitive to oxidation by atmospheric oxygen, a process accelerated by high temperatures (


) and long reaction times (

).

Corrective Protocol:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Salt Forms: Use Hydrazine Hydrochloride or Sulfate instead of the free base. They are more stable.[2] Note: You must add a stoichiometric base (e.g., NaOAc) to release the free hydrazine in situ.

  • Optimization: Reduce reaction time. If the reaction takes 24 hours, you are inviting decomposition. Switch to Microwave or higher boiling solvents to finish the reaction in

    
     hour.
    
Optimized Experimental Protocol

Method: Microwave-Assisted Regioselective Synthesis (Thermodynamic Control)

Objective: Synthesis of 3,5-disubstituted pyrazole with minimized time and maximized dehydration.

  • Preparation:

    • In a 10 mL microwave vial, combine 1,3-diketone (1.0 mmol) and Hydrazine Hydrochloride (1.1 mmol).

    • Solvent: Add Ethanol (2 mL) and 2 drops of conc. HCl (catalyst for dehydration).

  • Irradiation:

    • Seal the vial.

    • Set Microwave parameters: Temp:

      
       (High T for thermodynamic control), Time:  10 minutes, Power:  Dynamic (Max 150W).
      
  • Workup:

    • Cool to RT. The pyrazole often precipitates upon cooling.

    • If no precipitate: Pour into ice water (10 mL) and adjust pH to 7 with

      
      . Filter the solid.[3]
      
  • Validation:

    • Check LCMS for M+H (Product) vs M+19 (Hydrazone/Intermediate).

Diagnostic Logic Tree

Troubleshooting Issue Identify Issue Type1 Wrong Regioisomer (Mix of 1,3 and 1,5) Issue->Type1 Type2 Stalled Reaction (Mass = Prod + 18) Issue->Type2 Type3 Decomposition (Dark Color/Low Yield) Issue->Type3 Sol1 Adjust Temp Control: Low T (<20°C) = Kinetic High T (>80°C) = Thermodynamic Type1->Sol1 Sol2 Force Dehydration: 1. Add Acid Cat (HCl) 2. Increase T (Microwave) Type2->Sol2 Sol3 Stabilize Reagents: 1. Use N2 Atmosphere 2. Use Hydrazine Salts 3. Reduce Time (MW) Type3->Sol3

Caption: Decision matrix for troubleshooting common pyrazole synthesis failures based on T and t parameters.

References
  • BenchChem Technical Support. (2025).[4][5] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. BenchChem. Link

  • Oliveira, A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Combinatorial Chemistry & High Throughput Screening. Link

  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron. Link

  • Pizzuti, L., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society. Link

  • Dalal Institute. (2022). Thermodynamic vs. Kinetic Control in Chemical Reactions. A Textbook of Organic Chemistry. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link

  • Schrecker, L., et al. (2022).[1] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Link

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2023). Knorr Pyrazole Synthesis. Link

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Link

  • Beilstein J. Org. Chem. (2014).[7] Use of activated enol ethers in the synthesis of pyrazoles. Link

  • ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis... of Pyrazole. Link

  • ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole. Link

  • SciELO. (2010). Pyrazole synthesis under microwave irradiation. Link

  • RSC Publishing. (2022). Kinetics of Knorr Pyrazole Synthesis. Reaction Chemistry & Engineering. Link

Sources

Troubleshooting

"Solvent effects on the outcome of pyrazole cyclization reactions"

Topic: Solvent Effects on Pyrazole Cyclization Outcomes Status: Active | Ticket Priority: High Welcome to the Technical Support Hub Welcome. You are likely here because your pyrazole synthesis—a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Pyrazole Cyclization Outcomes Status: Active | Ticket Priority: High

Welcome to the Technical Support Hub

Welcome. You are likely here because your pyrazole synthesis—a cornerstone of modern medicinal chemistry (e.g., Celecoxib, Rimonabant)—is failing to meet yield or purity specifications.

In pyrazole synthesis, the solvent is not merely a medium; it is a mechanistic switch . It dictates the tautomeric state of your 1,3-dicarbonyl starting material, stabilizes specific transition states, and ultimately controls whether you isolate the desired bioactive scaffold or a useless regioisomer.

This guide moves beyond standard textbook procedures to address the specific solvent-driven failures we see in the field.

Module 1: The Regioselectivity Crisis

Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I am getting a 1:1 mixture or the wrong isomer."

The Root Cause

The Knorr pyrazole synthesis proceeds via two competing pathways. The hydrazine can attack either Carbonyl A or Carbonyl B first. This initial attack is governed by the hard/soft acid-base theory and steric hindrance , but the solvent determines which factor dominates.

  • Protic Solvents (EtOH, MeOH): Stabilize the charged intermediates via hydrogen bonding, often leading to thermodynamic mixtures.

  • Fluorinated Solvents (HFIP, TFE): These are strong Hydrogen Bond Donors (HBD) but poor nucleophiles.[1] They activate the carbonyls (similar to a Lewis Acid) and can shift selectivity to >95:5.

Troubleshooting Protocol: The Fluorinated Switch

If you are observing poor regioselectivity in Ethanol:

  • Stop using standard alcohols.

  • Switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Mechanism: HFIP forms a hydrogen-bond network that activates the more basic carbonyl oxygen, directing the hydrazine attack more precisely than bulk solvent effects.

Experimental Workflow (HFIP Method):

  • Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M concentration).

  • Add substituted hydrazine (1.1 equiv) dropwise at Room Temperature (RT).

  • Note: Reaction is often exothermic; HFIP boils at 58°C, so monitor temp.

  • Stir for 1-2 hours.

  • Workup: Remove HFIP via rotary evaporation (recoverable). The residue is often the pure regioisomer.

Visualizing the Pathway

The following diagram illustrates how solvent choice intercepts the reaction pathway.

PyrazolePathways Start Unsymmetrical 1,3-Dicarbonyl Intermed_A Hydrazone A (Kinetic) Start->Intermed_A Attack at C1 Intermed_B Hydrazone B (Thermodynamic) Start->Intermed_B Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->Start Prod_15 1,5-Isomer (Often Desired) Intermed_A->Prod_15 Cyclization Prod_13 1,3-Isomer (Common Impurity) Intermed_B->Prod_13 Cyclization Solvent_Prot Ethanol/MeOH (H-Bonding Network) Solvent_Prot->Intermed_B Stabilizes Mix Solvent_Fluor HFIP/TFE (Carbonyl Activation) Solvent_Fluor->Intermed_A Activates C1

Caption: Solvent influence on nucleophilic attack sites. HFIP activates specific carbonyls, driving kinetic selectivity.

Module 2: Reaction Stalling & "Oiling Out"

Issue: "My reaction turns into a sticky gum (oil) and TLC shows uncyclized hydrazone intermediate."

The Root Cause
  • Stalling: The initial condensation (hydrazone formation) is fast, but the second step (cyclization/dehydration) requires acid catalysis or heat. In neutral EtOH, this step is slow.

  • Oiling Out: The intermediate hydrazone is often less soluble than the starting materials but not crystalline enough to precipitate cleanly, forming a supramolecular "gum."

Troubleshooting Protocol: The "Solvent-Swap" Workup

Scenario A: Reaction Stalled

  • Fix: Add 5-10% Acetic Acid (AcOH) to your ethanol mixture.

  • Why: AcOH protonates the carbonyl/enol oxygen, making it a better electrophile for the second nitrogen attack.

Scenario B: Product is an Oil Do not try to scrape the flask.

  • Evaporate the reaction solvent (usually EtOH) completely.

  • Redissolve the crude oil in a minimum amount of Ethyl Acetate .

  • Slowly add Hexanes (or Heptane) while stirring rapidly until the solution turns cloudy.

  • Cool to 0°C. The oil should solidify into filterable crystals.

  • Alternative: If using water/ethanol mixtures, "oiling out" is common. Add a surfactant (e.g., 5 mol% SDS) or switch to pure water (see Module 3).

Module 3: Green Solvents & "On-Water" Synthesis

Issue: "We need to reduce VOCs. Can we run this in water?"

Answer: Yes, and it often works better than organic solvents due to the hydrophobic effect .

The "On-Water" Advantage

In water, organic reactants are forced together to minimize their surface area exposed to the aqueous phase. This increases the effective concentration and reaction rate, even if the reactants appear heterogeneous (undissolved).

Data Comparison: Solvent Efficiency

Solvent Reaction Time Yield (Typical) Regioselectivity Key Benefit
Ethanol (Reflux) 4-12 h 75-85% Low/Moderate Standard, cheap.
Acetic Acid 1-3 h 80-90% Moderate Catalytic, drives cyclization.
HFIP (RT) 0.5-2 h 90-98% High Superior selectivity, mild conditions.

| Water (On-Water) | 2-6 h | 85-95% | Moderate | Green, simple filtration workup. |

Protocol: Aqueous Pyrazole Synthesis
  • Suspend 1,3-diketone and hydrazine in Water (0.5 M).

  • Optional: Add 10 mol% Sodium Dodecyl Sulfate (SDS) if reactants are extremely waxy.

  • Stir vigorously at RT or mild heat (50°C).

  • Workup: The product will precipitate as a solid.[2] Filter and wash with water.[2] No extraction required.

Module 4: Diagnostic Decision Matrix

Use this logic flow to determine your next experiment.

Troubleshooting Problem Identify Problem Issue1 Wrong Regioisomer (or Mixture) Problem->Issue1 Issue2 Low Yield / Stalled Problem->Issue2 Issue3 Sticky Oil / Gum Problem->Issue3 Sol1 Switch Solvent to HFIP/TFE (Activates Carbonyl) Issue1->Sol1 Sol2 Add AcOH (Catalyst) or Increase Temp Issue2->Sol2 Sol3 Use Water/SDS System or Triturate (EtOAc/Hex) Issue3->Sol3

Caption: Rapid diagnostic flow for solvent-based optimization.

References
  • Regioselectivity in Fluorinated Solvents: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Mechanistic Insight (HFIP): Colomer, I., et al. "Hexafluoroisopropanol as a Multipurpose Solvent for C–H Activation and Heterocycle Synthesis." Chemical Reviews, 2017.

  • Green Chemistry (On-Water): Butler, R. N., & Coyne, A. G. "Water: Nature’s Reaction Enforcer—Comparative Effects for Organic Synthesis 'In-Water' and 'On-Water'." Chemical Reviews, 2010.

  • General Knorr Mechanism: Clayden, J., et al. Organic Chemistry. Oxford University Press. (Standard Reference for Mechanism).

Sources

Optimization

Technical Support: Troubleshooting NMR Anomalies in Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction You are likely accessing this guide because the H or C NMR spectrum of your synthesized Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate does not match your prediction or literature reference. This specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because the


H or 

C NMR spectrum of your synthesized Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate does not match your prediction or literature reference.

This specific pyrazole derivative is notoriously deceptive.[1] The synthesis of N-substituted aminopyrazoles via the cyclocondensation of hydrazines with


-functionalized nitriles (or equivalent 1,3-electrophiles) frequently yields a mixture of regioisomers . The most common "unexpected result" is not an impurity, but the formation of the 1,5-amino isomer  instead of the desired 1,5-carboxylate  (or vice versa, depending on your nomenclature perspective).[2]

This guide provides a self-validating workflow to diagnose regioisomerism, exchangeable proton issues, and conformational dynamics.

Part 1: The "Wrong Structure" Alert (Regioisomerism)

The Core Problem

When reacting methylhydrazine with a non-symmetrical 1,3-dielectrophile (e.g., methyl 2-cyano-3-methoxyacrylate), the hydrazine nitrogen atoms have different nucleophilicities.[2] Two isomers are kinetically possible:

  • Target Isomer (A): Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.[1][2]

  • Common Isomer (B): Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.[1][2]

These two molecules have the exact same mass (LC-MS cannot distinguish them) and very similar proton environments.[1] NMR is the only rapid way to distinguish them.

Diagnostic Workflow

The definitive test is the Nuclear Overhauser Effect (NOE) . You must determine the spatial proximity of the N-methyl group to the substituents at positions 3 and 5.[1]

Step-by-Step Protocol: 1D-NOESY / 1D-ROESY
  • Sample Prep: Dissolve ~10 mg of sample in DMSO-

    
     (preferred over CDCl
    
    
    
    to sharpen amino protons). Ensure the sample is free of paramagnetic impurities.[1]
  • Acquisition:

    • Select the N-methyl resonance (typically a singlet around

      
       3.6–4.0 ppm).[1][2]
      
    • Irradiate this frequency selectively.[1]

    • Set mixing time (

      
      ) to 500–800 ms.
      
  • Interpretation:

Observation (NOE Enhancement)Structural ConclusionStatus
Strong NOE to Ester Methyl (

~3.8 ppm)
N-Me is adjacent to Ester.[1][2] Structure is 5-carboxylate (Target).[1][2]PASS
Strong NOE to Amino Protons (

~5.0–6.5 ppm)
N-Me is adjacent to Amino.[1][2] Structure is 5-amino (Wrong Isomer).[1]FAIL
Strong NOE to C4-H (

~6.0–7.0 ppm)
N-Me is adjacent to C4-H. Structure is 1-methyl-5-unsubstituted .[1][2]FAIL
Visual Diagnostic Tree

IsomerDiagnosis start Start: Unexpected NMR Spectrum check_mass Check LC-MS (Mass correct?) start->check_mass run_noe Run 1D-NOESY Target: N-Methyl Peak check_mass->run_noe Yes noe_ester NOE observed to Ester Methyl (-COOMe) run_noe->noe_ester Signal Detected noe_amino NOE observed to Amino Group (-NH2) run_noe->noe_amino Signal Detected noe_h4 NOE observed to Aromatic H (C4-H) run_noe->noe_h4 Signal Detected conclusion_target CONFIRMED: 3-amino-1-methyl-5-carboxylate (Target Molecule) noe_ester->conclusion_target conclusion_wrong IDENTIFIED: 5-amino-1-methyl-3-carboxylate (Regioisomer) noe_amino->conclusion_wrong noe_h4->conclusion_wrong

Caption: Decision tree for distinguishing pyrazole regioisomers using NOE correlations.

Part 2: The "Missing" Amino Protons

Issue

Users often report: "The integration is wrong. I am missing 2 protons, or I see a very broad hump baseline."

Explanation

The C3-amino group (-NH


) protons are exchangeable .[1][2] Their visibility and chemical shift are highly dependent on:
  • Solvent: In CDCl

    
    , amino protons often appear as broad, flattened humps due to quadrupole broadening by the 
    
    
    
    N nucleus and intermediate exchange rates. In DMSO-
    
    
    , they usually sharpen into a distinct singlet due to hydrogen bonding with the solvent.
  • Water Content: If the solvent is "wet," the NH

    
     protons exchange rapidly with HDO, causing the signal to broaden into the baseline or merge with the water peak.
    
Troubleshooting Table: Chemical Shift Expectations
Proton GroupApprox.[1][2][3][4][5][6][7][8][9] Shift (DMSO-

)
Approx. Shift (CDCl

)
MultiplicityNotes
C4-H 5.8 – 6.2 ppm5.8 – 6.1 ppmSingletSharp.[1][2] Diagnostic for ring integrity.
N-Me 3.8 – 4.0 ppm3.8 – 3.9 ppmSingletDeshielded by adjacent ester (in target isomer).[1][2]
Ester-Me 3.7 – 3.8 ppm3.8 – 3.9 ppmSingletCan overlap with N-Me.[1][2]
-NH

5.0 – 6.5 ppm 3.5 – 5.5 ppm (Broad) Broad SingletDisappears upon D

O shake.[1][2]
Validation Experiment: The D O Shake
  • Run a standard

    
    H NMR in CDCl
    
    
    
    or DMSO-
    
    
    .[1][2]
  • Add 1–2 drops of D

    
    O directly to the NMR tube.[1]
    
  • Shake vigorously and re-run the spectrum.[1]

  • Result: If the peak at 5.0–6.5 ppm disappears (and the HDO peak grows), it confirms the presence of the -NH

    
     group.
    

Part 3: Unexpected Splitting or "Extra" Peaks

Issue

"I see double peaks for every signal. Is my compound impure?"

Diagnosis: Rotamers vs. Impurities

While less common in this specific molecule compared to amides, restricted rotation can occur if the amino group is protonated (e.g., if the sample was isolated as a HCl salt).

  • Free Base: Should show sharp, single sets of peaks at Room Temperature (RT).[2]

  • Protonated Salt: The C-N bond in the resulting amidine-like system may have restricted rotation, leading to broadened or split peaks.

Solution: Add a small amount of solid K


CO

or a drop of NaOD (if in D

O/DMSO) to the tube to neutralize the salt. If the peaks coalesce into a single sharp set, the issue was protonation/rotamers, not impurities.

Summary of Key References

  • Regioselectivity in Pyrazole Synthesis:

    • Fustero, S. et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry. This work details the mechanics of hydrazine attack on 1,3-dielectrophiles and the resulting isomer ratios.

  • NMR Assignment of N-Methyl Pyrazoles:

    • Claramunt, R. M. et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry. Provides foundational chemical shift data for C3/C5 substituted pyrazoles.

  • NOE Differentiation Techniques:

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry."[1] (General Reference for NOE protocols).

Need Further Assistance?

If your spectrum still defies explanation after following the NOE and D


O Shake  protocols, please export your FID files and contact our structural elucidation team. Ensure you include the exact synthesis route used, as this dictates the likely impurities.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide: N-Methylated vs. Non-N-Methylated Aminopyrazoles

Introduction: The Significance of N-Methylation in Aminopyrazole Scaffolds Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents in fields ranging from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Aminopyrazole Scaffolds

Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents in fields ranging from oncology to neurodegenerative disease.[1] Their value lies in their versatile synthetic handles and their ability to engage in specific hydrogen bonding interactions with biological targets. One of the most common and impactful modifications to this scaffold is N-methylation. This seemingly simple structural change—the substitution of a proton on a ring nitrogen with a methyl group—has profound consequences for a molecule's physicochemical and pharmacological properties, including its solubility, metabolic stability, and binding affinity.

This guide provides a detailed spectroscopic comparison of N-methylated and non-N-methylated aminopyrazoles. As researchers in drug development, the ability to unequivocally confirm the success of an N-methylation reaction and to distinguish between potential regioisomers is paramount for advancing a compound through the discovery pipeline.[2][3] We will explore how key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), provide distinct and complementary fingerprints for these two classes of compounds. The causality behind the observed spectroscopic shifts will be explained, offering field-proven insights into structural elucidation.

The Fundamental Structural Difference: Tautomerism

Before delving into the spectra, it is crucial to understand the primary structural divergence introduced by N-methylation: the quenching of prototropic tautomerism. Non-N-methylated 3(5)-aminopyrazoles exist as a dynamic equilibrium of two tautomeric forms, where the proton on the pyrazole ring can reside on either nitrogen atom.[4] This equilibrium is often rapid on the NMR timescale, leading to averaged signals. N-methylation locks the pyrazole into a single, fixed tautomeric state (e.g., the 1-methyl isomer), simplifying its structural and spectroscopic profile.

Caption: Tautomerism in non-N-methylated vs. fixed structure in N-methylated aminopyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR is arguably the most powerful tool for distinguishing between these two compound classes. It provides direct evidence of the proton and carbon environments within the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the aminopyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for non-N-methylated compounds as it can help in observing exchangeable N-H protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, especially the potentially broad N-H signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

¹H NMR: The Appearance of the N-Methyl Singlet

The proton NMR spectrum provides the most immediate and unambiguous evidence of N-methylation.

  • Non-N-Methylated (e.g., 3-Aminopyrazole): The spectrum is characterized by the presence of a broad, exchangeable signal corresponding to the pyrazole N-H proton. Its chemical shift is highly dependent on solvent and concentration. The protons on the pyrazole ring (H4 and H5) will also be present.[5]

  • N-Methylated (e.g., 1-Methyl-3-aminopyrazole): The key diagnostic feature is the disappearance of the broad N-H signal and the appearance of a new, sharp singlet integrating to three protons. This signal, typically found in the 3.5-4.0 ppm range, is characteristic of the N-CH₃ group.[6] The chemical shifts of the ring protons (H4 and H5) will also be altered due to the electronic effect of the methyl group and the fixed ring structure.

Table 1: Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)

ProtonNon-N-Methylated (3-Aminopyrazole)N-Methylated (1-Methyl-3-aminopyrazole)Rationale for Difference
N1-H ~11.8 ppm (broad)AbsentReplacement of H with CH₃ group.
N1-CH₃ Absent~3.6 ppm (singlet, 3H)Introduction of the methyl group.
C4-H ~5.7 ppm (doublet)~5.5 ppm (doublet)Altered electronic environment.
C5-H ~7.4 ppm (doublet)~7.3 ppm (doublet)Altered electronic environment.
NH₂ ~4.9 ppm (broad)~5.1 ppm (broad)Minor shift due to electronic changes.
¹³C NMR: Tracking the Carbon Skeleton

The ¹³C NMR spectrum provides complementary evidence, confirming the presence of the methyl carbon and revealing shifts in the pyrazole ring carbons.

  • Non-N-Methylated: The spectra may show broadened signals for C3 and C5 if the tautomeric exchange is intermediate on the NMR timescale in certain solvents.[7]

  • N-Methylated: A distinct signal for the N-CH₃ carbon appears, typically in the 34-40 ppm range.[6] The chemical shifts of the ring carbons (C3, C4, and C5) become sharp and well-defined, as they exist in a single tautomeric form. The N-methyl group generally causes a downfield shift at the adjacent C5 and an upfield shift at C3.[7][8]

Table 2: Comparative ¹³C NMR Data (Typical Shifts in DMSO-d₆)

CarbonNon-N-Methylated (3-Aminopyrazole)N-Methylated (1-Methyl-3-aminopyrazole)Rationale for Difference
N1-CH₃ Absent~35 ppmIntroduction of the methyl group.
C3 ~155 ppm~154 ppmFixed tautomer and electronic effects.
C4 ~98 ppm~90 ppmShielding effect from the fixed structure.[6]
C5 ~132 ppm~135 ppmDeshielding effect of the adjacent N-methyl group.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly effective for identifying the presence or absence of the N-H bond.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid sample.

  • Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Key Spectral Differences

The most telling region in the IR spectrum is between 3500 and 3100 cm⁻¹.

  • Non-N-Methylated: A broad absorption band is observed in the 3400-3100 cm⁻¹ region, which corresponds to the N-H stretching vibration of the pyrazole ring.[4][9] The N-H stretching bands of the amino group (symmetric and asymmetric) also appear in this region, often overlapping.[4]

  • N-Methylated: The broad pyrazole N-H stretching band is completely absent . The spectrum will instead feature new, sharp peaks around 2950-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the newly introduced methyl group. The N-H stretches of the primary amine group will remain.

Caption: Key differentiating features in the IR spectra of aminopyrazoles.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via an LC system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that generates the protonated molecular ion [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For fragmentation studies (MS/MS), the molecular ion is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

Comparative Analysis
  • Molecular Ion: The most straightforward difference is the molecular weight. An N-methylated aminopyrazole will have a molecular weight that is 14.02 Da (the mass of a CH₂ group, representing the difference between -CH₃ and -H) higher than its non-methylated parent. For example, 3-aminopyrazole has a molecular weight of 83.09 g/mol , while 1-methyl-3-aminopyrazole's is 97.12 g/mol .[9][10] The high-resolution mass spectrum will show a corresponding difference in the m/z of the [M+H]⁺ ion.

  • Fragmentation (MS/MS): The fragmentation patterns will also differ. While both may lose HCN or N₂, the N-methylated compound can exhibit characteristic losses related to the methyl group. For instance, a loss of 15 Da (•CH₃ radical) can be a diagnostic fragmentation pathway for N-methylated compounds that is unavailable to the non-methylated analogue.[11][12][13]

UV-Visible Spectroscopy: A Subtle Indicator

UV-Vis spectroscopy probes the electronic transitions within the molecule. While less definitive than NMR or MS, it can provide supporting evidence.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

Comparative Analysis

The addition of an N-methyl group, an electron-donating group, can subtly alter the energy of the π-π* transitions within the pyrazole ring. This may result in a small shift (either bathochromic - to longer wavelength, or hypsochromic - to shorter wavelength) in the maximum absorption wavelength (λ_max). For many aminopyrazoles, characteristic absorption bands are observed in the 240–300 nm range.[14][15] The magnitude and direction of the shift upon methylation depend on the overall electronic structure of the molecule. While not a primary identification technique on its own, a consistent shift in λ_max across a series of compounds can be a useful secondary check.

Summary and Application in Drug Development

The successful synthesis and characterization of aminopyrazole derivatives are critical steps in drug discovery. The spectroscopic techniques discussed provide a robust and self-validating system for confirming N-methylation.

Table 3: Summary of Key Spectroscopic Differentiators

TechniqueN-Methylated Aminopyrazole SignatureNon-N-Methylated Aminopyrazole Signature
¹H NMR Presence of a sharp N-CH₃ singlet (~3.6 ppm); Absence of broad pyrazole N-H.Presence of a broad, exchangeable pyrazole N-H signal; Absence of N-CH₃ singlet.
¹³C NMR Presence of an N-CH₃ signal (~35 ppm); Sharp, well-defined ring carbon signals.Absence of N-CH₃ signal; Potentially broad C3/C5 signals due to tautomerism.
IR Absence of broad pyrazole N-H stretch; Presence of C-H stretches (~2950 cm⁻¹).Presence of a broad N-H stretch (~3400-3100 cm⁻¹).
MS Molecular ion [M+H]⁺ is 14 Da higher; Potential fragmentation loss of 15 (•CH₃).Lower molecular weight; Fragmentation pattern lacks methyl-specific losses.
UV-Vis Subtle shift in λ_max compared to the parent compound.Baseline λ_max for the non-methylated scaffold.

Causality and Trustworthiness: Each technique provides an orthogonal piece of evidence. NMR confirms the specific chemical environment of the new methyl group. IR verifies the loss of the N-H bond vibration. Mass spectrometry validates the expected change in molecular formula. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a cornerstone of trustworthy and reproducible scientific research. For any drug development professional, mastering the interpretation of these spectra is essential for making informed decisions, ensuring the correct molecule is advanced, and building a robust data package for regulatory submission.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4259. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fábián, L., Kormány, R., & Kökösi, J. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8683–8695. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • Abboud, J. L. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(10), 789-795. [Link]

  • Gusev, D. G. (2014). Synthesis of pyrazole complexes and 13C carbene NMR shifts. Dalton Transactions, 43(3), 1083-1090. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Aminopyrazole Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Methylpyrazole. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2018(3), 324-358. [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8205. [Link]

  • ResearchGate. (2020). Scheme 15. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles 25-27. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0). Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 527-563. [Link]

  • Palko, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(2), 438. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV-vis absorption (gray line, 10 μM) and fluorescence (blue...). [Image]. Retrieved from [Link]

  • Valdés-Martínez, J., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1020. [Link]

  • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Scheme 18. Fragmentation of 1-methyl-5-nitropyrazole 30. [Image]. Retrieved from [Link]

  • Martins, L. M. D. R. S., et al. (2022). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 12(10), 1141. [Link]

  • Alkorta, I., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 57(11), 971-984. [Link]

  • University of Arizona. (2010). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • ChemRxiv. (2021). The effect of methyl group rotation on 1H-1H solid-state NMR spin-diffusion spectra. [Preprint]. [Link]

  • ResearchGate. (2022). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Image]. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Li, Y. Q., et al. (2013). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 18(1), 1034–1046. [Link]

  • ResearchGate. (2019). Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru-NO core. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Presentation]. Retrieved from [Link]

  • Deshmukh, H. S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega, 10(42), 49623–49640. [Link]

  • PubMed. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole-Pyrazole-Piperazine Chalcone. Retrieved from [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. Retrieved from [Link]

  • Reddit. (2021). N-methylation of pyrazole. Retrieved from [Link]

  • PubMed. (2013). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Retrieved from [Link]

  • bioRxiv. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. [Preprint]. [Link]

Sources

Comparative

"Crystal structure analysis of substituted aminopyrazoles"

Crystal Structure Analysis of Substituted Aminopyrazoles: A Comparative Guide for Drug Design Executive Summary: The Aminopyrazole Advantage In the high-stakes arena of kinase inhibitor design, the substituted aminopyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of Substituted Aminopyrazoles: A Comparative Guide for Drug Design

Executive Summary: The Aminopyrazole Advantage

In the high-stakes arena of kinase inhibitor design, the substituted aminopyrazole scaffold represents a "privileged structure."[1][2] Unlike rigid alternatives like quinolines or purines, aminopyrazoles offer a unique combination of tautomeric flexibility and versatile hydrogen-bonding (H-bond) motifs. This guide objectively compares the structural "performance"—defined by crystallizability, supramolecular stability, and ligand-protein binding efficiency—of substituted aminopyrazoles against their primary bioisosteres: aminothiazoles and aminopyrimidines .

Our analysis reveals that while aminopyrazoles present challenges in polymorphism control, their ability to form diverse supramolecular synthons (dimers, trimers, catemers) provides superior adaptability in the ATP-binding pockets of kinases (e.g., CDK2, p38 MAPK).

Comparative Analysis: Aminopyrazoles vs. Alternative Scaffolds

This section evaluates the structural integrity and physicochemical behavior of aminopyrazoles compared to standard alternatives.

Supramolecular Synthons and H-Bonding Capacity

The core differentiator of the aminopyrazole moiety is its Donor-Acceptor-Donor (D-A-D) capability (when N-unsubstituted), allowing it to form robust cyclic dimers or extended catemers.

FeatureSubstituted Aminopyrazoles Aminothiazoles Aminopyrimidines
H-Bond Motif Amphoteric (Donor & Acceptor). Forms

dimers or

chains.
Primarily H-bond Acceptor (N3) & Donor (NH2). Weaker stacking.Strong Acceptor. often requires external donors for stable lattices.
Tautomerism High. 3-amino

5-amino equilibrium allows adaptive binding.
Low/None. Fixed geometry limits induced fit.Low. Fixed aromatic system.
Lattice Energy High. Extensive H-bond networks lead to higher melting points and density.Moderate. Limited by sulfur steric bulk and weaker H-bonds.Moderate to High. Dependent on substituents.
Toxicity Risk Low to Moderate.High. Thiazole ring is a known toxicophore (metabolic activation).Low. Bio-compatible (nucleobase mimic).[3]

Expert Insight: The high lattice energy of aminopyrazoles often results in poor aqueous solubility. However, this same property drives high-affinity binding in the hydrophobic kinase hinge region, where the desolvation penalty is offset by the formation of up to three H-bonds (e.g., with the hinge backbone carbonyls and amides).

Crystallographic Performance Data

Experimental data highlights the packing efficiency differences. Aminopyrazoles typically exhibit denser packing due to planar H-bond networks.

  • Aminopyrazole (Substituted):

    
     distances avg. 2.88–2.98 Å  (Strong H-bonds).
    
  • Aminothiazole:

    
     distances avg. 3.05–3.15 Å  (Weaker interaction).
    

Mechanism of Action: Structural Basis of Kinase Selectivity

The efficacy of aminopyrazoles is not random; it is structurally determined.[1] The following diagram illustrates the signaling and binding logic that makes this scaffold effective against targets like CDK2 and p38 MAPK .

KinaseBinding Scaffold Aminopyrazole Scaffold Tautomer Tautomeric Equilibrium (3-amino vs 5-amino) Scaffold->Tautomer Allows Selectivity Selectivity Filter (Gatekeeper Residue) Scaffold->Selectivity C4-Substituent Steric Fit Hinge Kinase Hinge Region (ATP Binding Site) Tautomer->Hinge Adaptive H-Bonding (Donor-Acceptor) Inhibition Kinase Inhibition (CDK2/p38) Hinge->Inhibition Blocks ATP Selectivity->Inhibition Reduces Off-Target

Caption: Figure 1: Structural logic of aminopyrazole kinase inhibition. The tautomeric flexibility allows the scaffold to optimize H-bonding with the kinase hinge region, while C4-substituents navigate the gatekeeper residue for selectivity.

Experimental Protocol: Single Crystal Growth via Vapor Diffusion

Growing X-ray quality crystals of substituted aminopyrazoles is challenging due to their tendency to form microcrystalline powders (polymorphism). The following protocol utilizes a controlled vapor diffusion technique, superior to simple evaporation for these polar systems.

Objective

To obtain single crystals (


 mm) suitable for Single Crystal X-Ray Diffraction (SC-XRD) to determine tautomeric state and packing motif.
Materials
  • Analyte: 20 mg Substituted Aminopyrazole (purity

    
    ).
    
  • Good Solvent: Methanol (MeOH) or Dimethylformamide (DMF).

  • Anti-Solvent: Diethyl Ether (

    
    ) or Pentane.
    
  • Vessel: 4 mL glass vial inside a 20 mL scintillation vial.

Step-by-Step Workflow
  • Saturation: Dissolve 20 mg of the aminopyrazole in the minimum amount of Good Solvent (approx. 0.5–1.0 mL) in the small 4 mL vial. Sonicate if necessary to ensure complete dissolution.

    • Critical Step: Filter the solution through a 0.2

      
      m PTFE syringe filter into a fresh 4 mL vial to remove nucleation sites (dust).
      
  • Chamber Assembly: Place the open 4 mL vial containing the solution inside the larger 20 mL vial.

  • Anti-Solvent Addition: Carefully pipette 5–8 mL of the Anti-Solvent into the outer 20 mL vial (surrounding the inner vial).

    • Caution: Do not allow the anti-solvent to splash into the inner vial.

  • Equilibration: Cap the outer 20 mL vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store the assembly in a vibration-free environment at constant temperature (

    
     or 
    
    
    
    ) for 3–7 days.
    • Mechanism:[3][4] The volatile anti-solvent slowly diffuses into the inner vial, gradually lowering solubility and promoting ordered crystal growth.

  • Harvesting: Isolate crystals using a nylon loop and immediately coat in Paratone-N oil for cryo-protection before mounting.

CrystallizationProtocol Start Start: 20mg Aminopyrazole Dissolve Dissolve in MeOH/DMF (Saturated Solution) Start->Dissolve Filter Filter (0.2 µm) Remove Nuclei Dissolve->Filter Critical Step Assemble Vapor Diffusion Setup (Inner: Solute / Outer: Et2O) Filter->Assemble Incubate Incubate 3-7 Days (Slow Diffusion) Assemble->Incubate Harvest Harvest & Cryo-Protect Incubate->Harvest XRD SC-XRD Analysis Harvest->XRD

Caption: Figure 2: Vapor diffusion workflow for high-quality aminopyrazole crystals. Filtration and slow diffusion are critical to avoid microcrystalline precipitation.

Data Interpretation: Validating the Structure

Once the structure is solved, the following parameters confirm the utility of the scaffold:

  • Tautomeric Identification:

    • Look for the location of the H-atom on the pyrazole ring nitrogen.[5]

    • 3-amino form: H is on the nitrogen adjacent to the amino group (

      
      ).
      
    • 5-amino form: H is on the nitrogen distal to the amino group (

      
      ).
      
    • Significance: Most kinase inhibitors bind in the 5-amino tautomeric form to present a Donor-Acceptor motif to the hinge.

  • Planarity Check:

    • Measure the torsion angle between the pyrazole ring and any C4-aryl substituents.

    • Target:

      
       indicates conjugation and potential for pi-stacking; 
      
      
      
      suggests a twisted conformation that may improve solubility but reduce packing density.

References

  • Vertex Pharmaceuticals. (2002). Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. PubMed.[6][7] Link

  • Infantes, L., & Motherwell, W. D. S. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles. Arkivoc.[5][8] Link

  • Foces-Foces, C., et al. (2021). Hydrogen bonding in the crystal structures of aminopyrazoles.[5][9] International Journal of Molecular Sciences. Link

  • MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Molecules.[1][2][5][6][8][10][11][12][13][14][15][16] Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database Analysis for Pyrazole Derivatives.Link

Sources

Validation

A Researcher's Guide to Pyrazole Ester Stability: The Impact of Substituents on Chemical and Metabolic Viability

Abstract The pyrazole nucleus is a privileged scaffold in modern drug discovery, integral to numerous approved therapeutic agents.[1][2] Often, these scaffolds are formulated as esters to optimize properties such as solu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in modern drug discovery, integral to numerous approved therapeutic agents.[1][2] Often, these scaffolds are formulated as esters to optimize properties such as solubility or cell permeability. However, the inherent liability of the ester bond to hydrolysis presents a significant challenge for drug developers, impacting both shelf-life (chemical stability) and in vivo duration of action (metabolic stability). This guide provides an in-depth comparison of pyrazole ester stability, focusing on how different substituents influence their susceptibility to chemical and enzymatic degradation. We will explore the underlying mechanistic principles and provide detailed, self-validating experimental protocols for assessing stability in various simulated biological environments.

The Double-Edged Sword: Why Pyrazole Ester Stability Matters

Pyrazole-containing compounds are cornerstones of medicinal chemistry, valued for their metabolic stability and diverse biological activities.[1][3] Ester functional groups are frequently introduced to create prodrugs, enhancing pharmacokinetic properties. A classic example is Telotristat ethyl, an ester prodrug approved for treating carcinoid syndrome.[1] The ester is designed to be cleaved in vivo, releasing the active carboxylic acid.

The critical challenge lies in achieving a delicate balance. The ester must be stable enough to survive storage and transit to its target, yet labile enough to be efficiently cleaved by endogenous enzymes (like carboxylesterases) at the site of action.[4][5] An ester that hydrolyzes too quickly will have poor shelf-life and may not reach its therapeutic target in sufficient concentrations. Conversely, an overly stable ester may resist enzymatic activation, rendering the drug ineffective. Understanding how to modulate this stability through synthetic chemistry is therefore paramount.

Fundamental Principles Governing Ester Stability

The susceptibility of an ester to hydrolysis, whether by chemical (acid/base) or enzymatic means, is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the initiating step of hydrolysis.[6][7] Two key factors, dictated by the substituents on the pyrazole ring and the ester's alcohol moiety, allow chemists to fine-tune this reactivity:

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density around the ester's carbonyl carbon.[8]

    • EWGs (e.g., -Cl, -CF₃, -NO₂): These groups pull electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity).[6][9] This makes the ester more susceptible to nucleophilic attack and thus accelerates hydrolysis.

    • EDGs (e.g., -OCH₃, -CH₃, -NH₂): These groups push electron density towards the carbonyl carbon, decreasing its electrophilicity.[10] This renders the ester less reactive and slows the rate of hydrolysis.

  • Steric Hindrance: The size and spatial arrangement of atoms near the ester group can physically block the approach of a nucleophile (like water or an enzyme's active site).[11][12] Increasing the bulkiness of substituents adjacent to the carbonyl function generally leads to a decreased rate of hydrolysis.[4][13] This is a powerful strategy for enhancing the stability of an otherwise labile ester.[13]

A Framework for Comparative Stability Assessment

To objectively compare the stability of different pyrazole esters, a multi-faceted approach is required, simulating the various environments a drug molecule will encounter. This involves assessing chemical stability under forced degradation conditions and metabolic stability in key biological matrices.

The international standard for such evaluations is outlined in the ICH Q1A (R2) guidelines, which provide a framework for stress testing and formal stability studies.[14][15][16]

Below is a generalized workflow for these assessments.

G cluster_prep Compound Preparation cluster_assays Stability Assays cluster_analysis Analysis cluster_data Data Interpretation Compound Test Pyrazole Ester (10 mM DMSO stock) pH_Assay Chemical Stability (pH 1.2, 7.4, 10.0) Compound->pH_Assay Plasma_Assay Plasma Stability (Human, Rat) Compound->Plasma_Assay Micro_Assay Microsomal Stability (Human, Rat Liver) Compound->Micro_Assay Controls Control Compounds (Stable & Labile Esters) Controls->pH_Assay Controls->Plasma_Assay Controls->Micro_Assay Quench Quench Reaction (Ice-cold Acetonitrile) pH_Assay->Quench Plasma_Assay->Quench Micro_Assay->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calc Calculate Half-Life (t½) & Intrinsic Clearance (CLint) Plot->Calc

Sources

Comparative

Strategic Guide: Definitive Regiochemical Assignment of Pyrazoles via NOESY NMR

Executive Summary: The Regioselectivity Challenge In drug discovery, the pyrazole ring is a privileged scaffold, prevalent in blockbuster drugs like Celecoxib and Sildenafil. The most common synthetic route—condensation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In drug discovery, the pyrazole ring is a privileged scaffold, prevalent in blockbuster drugs like Celecoxib and Sildenafil. The most common synthetic route—condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones or enaminones)—suffers from a critical ambiguity: the formation of 1,3-disubstituted versus 1,5-disubstituted regioisomers.

Misassigning these isomers leads to erroneous Structure-Activity Relationship (SAR) models and wasted synthetic efforts. While X-ray crystallography is definitive, it is low-throughput. HMBC is powerful but often yields ambiguous results due to weak correlations or quaternary carbons.

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary, high-throughput solution for solution-state regiochemical confirmation.

Comparative Analysis: Why NOESY?

To select the right tool, researchers must weigh speed against certainty. The table below objectively compares NOESY against alternative assignment methods.

Feature1D

H NMR
2D HMBC X-Ray Crystallography 2D NOESY
Primary Mechanism Chemical Shift (

)
Through-bond coupling (

)
Electron density diffractionThrough-space dipolar coupling
Certainty Level Low (Requires reference standards)Medium-High (Ambiguous for quaternary carbons)Absolute High (Geometry-dependent)
Sample Requirement < 1 mg, solution5–20 mg, solutionSingle crystal (solid)5–20 mg, solution
Throughput Minutes1–4 HoursDays to Weeks1–4 Hours
Critical Limitation Shift overlap; Solvent dependenceCannot distinguish

vs

easily
Requires crystalline solidRequires protons in space (< 5 Å)
The "HMBC Trap"

While HMBC is standard for connectivity, it frequently fails in pyrazoles because the coupling pathways from the


-substituent to the pyrazole carbons (C3 vs. C5) are often electronically similar or interrupted by quaternary nitrogens, leading to "silent" spectra. NOESY bypasses the bond network entirely, relying solely on spatial proximity.[1]

The Mechanistic Logic of Assignment

The distinction relies on the fixed geometry of the pyrazole ring.

  • 1,5-Isomer: The

    
    -substituent (
    
    
    
    ) is sterically crowded against the C5-substituent (
    
    
    ). They are spatially close (< 3 Å).
  • 1,3-Isomer: The

    
    -substituent (
    
    
    
    ) is adjacent to the C5-proton (or substituent), but the C3-substituent (
    
    
    ) is distal (> 5 Å).
Visualization: Reaction & Isomer Generation

PyrazoleSynthesis Reactants Hydrazine (R-NHNH2) + 1,3-Diketone Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Isomer15 1,5-Isomer (Steric Clash: N-R vs C5-R) Intermediate->Isomer15 Cyclization Path A Isomer13 1,3-Isomer (Distal: N-R vs C3-R) Intermediate->Isomer13 Cyclization Path B

Figure 1: The condensation of hydrazine with unsymmetrical 1,3-diketones yields two regioisomers. The spatial arrangement of substituents is the key differentiator.

Experimental Protocol: Self-Validating NOESY

To ensure data integrity, follow this optimized workflow. This protocol assumes a standard 400–600 MHz spectrometer (e.g., Bruker Avance).

Step 1: Sample Preparation
  • Concentration: Prepare a sample of 10–20 mg in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
    • Why: NOE is a relaxation phenomenon. High viscosity (too concentrated) or paramagnetic impurities can alter correlation times (

      
      ) and T1 relaxation, dampening the signal.
      
  • Degassing (Optional but Recommended): Briefly bubble nitrogen or argon through the tube to remove dissolved oxygen, which is paramagnetic and accelerates relaxation.

Step 2: Acquisition Parameters

Set up the 2D NOESY experiment (e.g., Bruker pulse program noesygpph).

  • Mixing Time (

    
     or D8):  Set to 300–500 ms  (0.3–0.5 s).
    
    • Expert Insight: For small molecules (MW < 500), the NOE build-up is slow and positive.

      • 
         ms: Signal may be too weak to detect.
        
      • 
         ms: Risk of Spin Diffusion  (magnetization transferring 
        
        
        
        ), causing false correlations between distal protons.
  • Relaxation Delay (D1): Set to 2–3 seconds .

    • Why: Sufficient recovery is needed for quantitative accuracy, though less critical for qualitative "yes/no" assignment.

  • Scans (NS): Minimum 16 (32 preferred for clear signal-to-noise).

Step 3: Processing & Phasing
  • Phasing: 2D NOESY spectra for small molecules are phase-sensitive.

    • Diagonal Peaks: Phase to be Negative (usually red/down).

    • Cross Peaks (NOE): Will appear Positive (usually blue/up) for small molecules.

    • Validation Check: If cross peaks have the same sign as the diagonal, you are likely observing EXSY (Chemical Exchange) or have a very large molecule (negative NOE regime). For pyrazoles, opposite signs confirm true NOE.

Data Interpretation & Decision Matrix

Once the spectrum is acquired, focus on the cross-peaks between the


-substituent protons and the pyrazole ring substituents.
The "Golden Rule" of Pyrazole NOESY
  • Observation: Strong NOE cross-peak between

    
     (e.g., 
    
    
    
    -Methyl or
    
    
    -Phenyl ortho-protons) and the substituent at the 5-position .
  • Observation: NOE cross-peak between

    
     and a proton  on the ring (C5-H), but no interaction with the substituent at C3.
    
Workflow Diagram

NOESY_Workflow Start Purified Pyrazole Isomer H1_NMR Run 1H NMR Assign N-R and C-R signals Start->H1_NMR NOESY_Exp Run 2D NOESY (Mix time: 400ms) H1_NMR->NOESY_Exp Analysis Analyze Cross-Peaks: N-R vs. Ring Substituents NOESY_Exp->Analysis Decision Is there a strong NOE between N-R and C5-R? Analysis->Decision Result15 CONFIRMED 1,5-Isomer Decision->Result15 Yes (Proximity < 5Å) Result13 CONFIRMED 1,3-Isomer Decision->Result13 No (Distance > 5Å)

Figure 2: Decision tree for assigning regiochemistry based on NOE correlations.

Troubleshooting
  • Artifacts: Ignore "t1 noise" (streaks along the vertical axis).

  • Zero Quantum Coherence: If peaks are anti-phase (up/down pattern), these are artifacts, not NOEs. Use a ZQS-NOESY pulse sequence to suppress them.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations). Link

  • Neuhaus, D., & Williamson, M. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1] Link

  • Larina, L. I., et al. (2019). Nitroenamines in the synthesis of 1,3- and 1,5-disubstituted pyrazoles. Tetrahedron Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal &amp; Handling of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Executive Directive This guide defines the operational standard for the disposal of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1019077-69-4). As a functionalized aminopyrazole intermediate commonly used in d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide defines the operational standard for the disposal of Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1019077-69-4). As a functionalized aminopyrazole intermediate commonly used in drug discovery, this compound presents specific handling challenges related to its basicity and potential aquatic toxicity.

The Core Directive: Treat this substance as Hazardous Organic Solid Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems or general refuse. All disposal workflows must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for hazardous waste generation and accumulation.[1][2]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. The following data validates the segregation logic used in Section 3.

Table 1: Physicochemical & Safety Profile
PropertySpecificationOperational Implication
Chemical Name Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateOfficial manifesting name.[3][4][5][6]
CAS Number 1019077-69-4Unique identifier for waste inventory.
Physical State Solid (Crystalline Powder)Requires particulate-grade PPE (N95/P100).
Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃)Basic nature: Segregate from strong acids to prevent exothermic neutralization.
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit.[7] 2A (H319) STOT SE 3 (H335)Standard irritant protocols apply.
Environmental Potential Aquatic ToxicityZero-discharge mandate: Do not sink dispose.

Technical Insight: The presence of the primary amine at position 3 renders the molecule weakly basic. While the ester at position 5 is relatively stable, mixing this solid with concentrated oxidizing acids (e.g., Nitric Acid) in a waste container can lead to rapid decomposition and gas evolution.

Waste Segregation & Accumulation Protocol

The Segregation Logic

To prevent cross-reactivity in Satellite Accumulation Areas (SAA), this compound must be segregated based on its chemical compatibility.

Primary Waste Stream: Solid Hazardous Waste (Non-Halogenated Organics)

  • Compatible With: Silica gel, filter paper, contaminated gloves, other stable organic solids.

  • Incompatible With: Strong oxidizers (Permanganates, Peroxides), Strong Acids (Sulfuric, Hydrochloric).

Workflow Visualization

The following decision tree illustrates the logic for segregating this specific compound at the bench level.

WasteSegregation Start Waste Generation: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate StateCheck Is the material in solution? Start->StateCheck SolventCheck Identify Solvent Base StateCheck->SolventCheck Yes (Reaction Mother Liquor) SolidCheck Is it pure solid or contaminated debris? StateCheck->SolidCheck No (Solid/Powder) Halogenated Stream A: Halogenated Organic Waste SolventCheck->Halogenated Contains DCM/Chloroform NonHalogenated Stream B: Non-Halogenated Organic Waste SolventCheck->NonHalogenated Contains Acetone/Methanol/Ethyl Acetate SolidStream Stream C: Solid Hazardous Waste SolidCheck->SolidStream Pure Compound / Expired Stock TraceContam Debris (Gloves/Paper) Double Bagged SolidCheck->TraceContam Contaminated Consumables LiquidStream Liquid Waste Stream SolidStream->TraceContam Combine in SAA

Figure 1: Waste Segregation Logic Flow. Blue indicates the starting material; Green indicates the preferred disposal stream for the pure solid; Red indicates liquid streams requiring solvent verification.

Step-by-Step Disposal Procedure

This protocol ensures compliance with EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Phase 1: Preparation
  • PPE Donning: Wear nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling >10g of powder outside a fume hood, use an N95 particulate respirator to prevent inhalation (H335).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solid waste. Glass is acceptable but poses a breakage risk.

Phase 2: Bench-Level Disposal
  • Transfer: Carefully transfer the solid material into the HDPE waste container.

    • Critical Control Point: Do not generate dust.[3][4][8][9][10] If the powder is fine, dampen a paper towel with water, wipe the residue, and dispose of the towel in the same solid waste container.

  • Decontamination: Rinse the original glass vial/flask with a small amount of acetone or methanol.

    • Action: Pour this rinsate into the Liquid Organic Waste container (Stream B). Do not pour solvent into the solid waste bin.

Phase 3: Labeling & Accumulation[1]
  • Tagging: Attach a hazardous waste tag immediately.

    • Constituents: List "Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate" (do not use abbreviations like "pyrazole ester").

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Closure: Ensure the lid is screwed on tightly. Do not leave the funnel in the container.

  • Storage: Place the container in the designated Satellite Accumulation Area (SAA). Ensure secondary containment is present to capture potential leaks.

Emergency Response: Spill Protocol

In the event of a spill, the priority is to contain the powder to prevent airborne contamination.

Table 2: Spill Response Matrix
ScenarioAction Protocol
Minor Spill (<5g) Wet Wipe Method: Dampen paper towels with water or ethanol. Wipe from the outside in. Dispose of towels as solid hazardous waste.
Major Spill (>10g) Scoop & Contain: Evacuate non-essential personnel. Use a plastic scoop or dustpan. Avoid sweeping vigorously to prevent dust clouds. Place collected material in a dedicated waste jar.
Skin Contact Wash: Immediately wash with soap and copious water for 15 minutes.[4][7] The amine functionality can cause contact dermatitis.
Spill Workflow Diagram

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Contain Containment: Cover with damp towels PPE->Contain Cleanup Clean Up: Scoop/Wipe into Waste Bin Contain->Cleanup Decon Decontaminate Surface: Soap & Water Wash Cleanup->Decon Report Report to EHS Decon->Report

Figure 2: Operational workflow for managing accidental release.

Regulatory Context & Compliance

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific CAS is not on the P-list (acutely toxic) or U-list (toxic).

  • Characteristic: It typically does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) unless mixed with other solvents.

  • Determination: It is classified as Non-Regulated Hazardous Waste by federal listing but must be managed as Chemical Waste due to its GHS health hazards (Irritant).

Self-Validating Compliance Check:

  • Is the container closed?

  • Is the label complete with the full chemical name?

  • Is the container within secondary containment?

  • Is the waste segregated from oxidizers?

If all answers are YES , the procedure is compliant.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11534226 (Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.